molecular formula C28H17F3N4O7 B15544646 DDO-2728

DDO-2728

Cat. No.: B15544646
M. Wt: 578.5 g/mol
InChI Key: VIQXHWIGOQADLR-UHFFFAOYSA-N
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Description

DDO-2728 is a useful research compound. Its molecular formula is C28H17F3N4O7 and its molecular weight is 578.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H17F3N4O7

Molecular Weight

578.5 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate

InChI

InChI=1S/C28H17F3N4O7/c29-28(30,31)19-7-1-15(2-8-19)14-42-27(39)17-5-3-16(4-6-17)20-11-23-32-12-18(13-34(23)33-20)25(37)24-22(36)10-9-21(26(24)38)35(40)41/h1-13,36,38H,14H2

InChI Key

VIQXHWIGOQADLR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of DDO-2728: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2728 is a novel, selective, and 2-oxoglutarate (2-OG) independent small molecule inhibitor of AlkB homolog 5 (ALKBH5), an RNA demethylase that plays a critical oncogenic role in various human cancers, including acute myeloid leukemia (AML). ALKBH5 removes the N6-methyladenosine (m6A) modification from messenger RNA (mRNA), a key post-transcriptional modification that influences mRNA stability, translation, and splicing. In AML, overexpression of ALKBH5 is associated with poor prognosis. This compound exerts its anti-tumor effects by directly binding to and inhibiting ALKBH5, leading to a cascade of downstream events that culminate in cell cycle arrest, apoptosis, and suppression of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of the m6A demethylase ALKBH5. Unlike many other dioxygenase inhibitors, this compound's inhibitory action is independent of 2-oxoglutarate, a key cofactor for ALKBH5's enzymatic activity. Structural and biochemical studies have revealed that this compound directly binds to ALKBH5 by occupying the m6A-binding pocket, thereby preventing the enzyme from engaging with its methylated RNA substrates.[1] This selective inhibition leads to a global increase in m6A methylation levels within cancer cells.[2][3]

The primary downstream consequence of ALKBH5 inhibition by this compound is the modulation of the stability of specific oncogenic transcripts. One of the key targets identified is the Transforming Acidic Coiled-Coil containing protein 3 (TACC3).[2] By preventing the ALKBH5-mediated demethylation of TACC3 mRNA, this compound leads to a decrease in its stability and subsequent degradation. This, in turn, reduces the expression of TACC3 protein, a critical regulator of the mitotic spindle and cell cycle progression. The reduction in TACC3 levels, along with the modulation of other oncogenic factors such as c-Myc, disrupts critical cellular processes, leading to cell cycle arrest and apoptosis in AML cells.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: Biochemical Activity of this compound

ParameterTargetValueAssay Type
IC50ALKBH52.97 µMFluorescence Polarization (FP) Assay
Binding Affinity (KD)ALKBH56.62 µMDirect Binding Assay
SelectivityFTO (ALKBH9) & ALKBH3No significant inhibitionFP Assay

Table 2: Cellular Activity of this compound in AML Cell Lines

Cell LineParameterValueAssay Duration
MOLM-13Proliferation IC500.45 µM72 hours
MV4-11Proliferation IC501.2 µM72 hours

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatmentEffect
MV4-11 Xenograft10 mg/kg, i.p.Significant tumor growth inhibition

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.

DDO_2728_Mechanism cluster_downstream Downstream Effects DDO_2728 This compound ALKBH5 ALKBH5 (m6A Demethylase) DDO_2728->ALKBH5 Inhibition m6A_RNA m6A-modified mRNA (e.g., TACC3, c-Myc) ALKBH5->m6A_RNA Demethylation TACC3_mRNA TACC3 mRNA m6A_RNA->TACC3_mRNA cMyc_mRNA c-Myc mRNA m6A_RNA->cMyc_mRNA TACC3_Protein TACC3 Protein TACC3_mRNA->TACC3_Protein Translation cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation CellCycle Cell Cycle Progression TACC3_Protein->CellCycle Promotion cMyc_Protein->CellCycle Promotion Apoptosis Apoptosis CellCycle->Apoptosis Arrest Induces TumorGrowth Tumor Growth CellCycle->TumorGrowth Leads to Apoptosis->TumorGrowth Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols and Workflows

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

ALKBH5 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibitory effect of this compound on the demethylase activity of ALKBH5.

Workflow Diagram:

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - ALKBH5 Enzyme - Fluorescently Labeled m6A RNA Probe - this compound Dilutions start->prepare_reagents mix Mix Reagents in 384-well Plate prepare_reagents->mix incubate Incubate at Room Temperature mix->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Calculate % Inhibition and IC50 Value read_fp->analyze end End analyze->end

Caption: Fluorescence Polarization Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Recombinant human ALKBH5 protein is diluted in the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5).

    • A fluorescein-labeled single-stranded RNA probe containing a single m6A modification is diluted in the assay buffer.

    • This compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve the final desired concentrations.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add ALKBH5 protein and this compound at various concentrations.

    • Initiate the reaction by adding the fluorescently labeled m6A RNA probe.

    • The final reaction volume is typically 20-50 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).

    • The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of this compound on the proliferation of AML cell lines.

Protocol:

  • Cell Seeding:

    • AML cell lines (e.g., MOLM-13, MV4-11) are seeded in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment:

    • Add serial dilutions of this compound to the wells. Include a DMSO-only control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis and necrosis in AML cells following treatment with this compound.

Workflow Diagram:

Apoptosis_Assay_Workflow start Start treat_cells Treat AML Cells with this compound start->treat_cells harvest Harvest and Wash Cells with PBS treat_cells->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Stain with FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Apoptosis Assay Workflow.

Protocol:

  • Cell Treatment:

    • Treat AML cells (e.g., MV4-11, MOLM-13) with this compound at various concentrations for 48 hours. Include a DMSO control.

  • Cell Staining:

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC-Annexin V is detected in the FL1 channel, and PI is detected in the FL2 channel.

    • Data analysis is performed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Treatment and Fixation:

    • Treat AML cells with this compound or DMSO for 48 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of PI.

    • The DNA content is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model of AML.

Protocol:

  • Tumor Implantation:

    • Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with MV4-11 AML cells (e.g., 5 x 10^6 cells in Matrigel).

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and vehicle control groups.

    • This compound is administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) and schedule (e.g., daily). The control group receives the vehicle.

  • Monitoring and Endpoint:

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

    • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

This compound represents a promising therapeutic agent for the treatment of AML and potentially other cancers characterized by ALKBH5 overexpression. Its mechanism of action is centered on the selective inhibition of ALKBH5, leading to an increase in m6A RNA methylation, destabilization of key oncogenic transcripts such as TACC3 and c-Myc, and subsequent induction of cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the biological effects of this compound and other modulators of RNA methylation. Further research into the full spectrum of ALKBH5 targets and the long-term effects of this compound will continue to elucidate its therapeutic potential.

References

DDO-2728: A Technical Guide to its Initial Biological Characterization as a Selective ALKBH5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on DDO-2728, a selective inhibitor of the N6-methyladenosine (m6A) RNA demethylase, AlkB homologue 5 (ALKBH5). The document outlines its biological activity, mechanism of action, and the experimental protocols utilized in its preliminary characterization, with a focus on its potential as a therapeutic agent in acute myeloid leukemia (AML).

Core Findings: Biological Activity of this compound

This compound has been identified as a selective, 2-oxoglutarate (2-OG) independent inhibitor of ALKBH5.[1] Initial studies have demonstrated its ability to directly bind to ALKBH5 and inhibit its demethylase activity, leading to an increase in m6A methylation levels within cells.[1][2] This activity translates into potent anti-proliferative effects in specific cancer cell lines, particularly those relevant to AML.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

ParameterValueAssay TypeTarget/Cell LineReference
IC50 (Inhibition) 2.97 µMFluorescence PolarizationALKBH5[1]
Kd (Binding Affinity) 6.62 µMALKBH5[1]
IC50 (Anti-prolif.) 0.45 µMCell Proliferation AssayMOLM-13
IC50 (Anti-prolif.) 1.2 µMCell Proliferation AssayMV4-11

Table 1: In Vitro Activity of this compound

Cell LineTreatmentEffectReference
MOLM-13This compoundIncreased m6A methylation levels
MV4-11This compoundIncreased m6A methylation levels
MOLM-13This compoundCell cycle arrest at G1/M phase
MV4-11This compoundCell cycle arrest at G1/M phase
MOLM-13This compoundInduction of apoptosis
MV4-11This compoundInduction of apoptosis
MOLM-13This compoundReduced abundance of TACC3 and c-Myc (mRNA and protein)
MV4-11This compoundReduced abundance of TACC3 and c-Myc (mRNA and protein)

Table 2: Cellular Effects of this compound in AML Cell Lines

An in vivo study utilizing a xenograft tumor model with MV4-11 cells demonstrated that this compound, administered at 10 mg/kg via intraperitoneal injection, significantly inhibited tumor growth.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of ALKBH5. Unlike many other AlkB family inhibitors, this compound's mechanism is independent of 2-oxoglutarate, a key cofactor for these enzymes. It achieves its inhibitory action by binding directly to the m6A-binding pocket of ALKBH5, thereby preventing the demethylation of m6A-modified mRNA.

The primary signaling pathway affected by this compound in the context of AML is the ALKBH5-TACC3 signaling axis . By inhibiting ALKBH5, this compound leads to an increase in the m6A methylation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) mRNA. This increased methylation is thought to decrease the stability of the TACC3 transcript, leading to a reduction in both TACC3 mRNA and protein levels. A downstream consequence of this is the subsequent reduction in the expression of the proto-oncogene c-Myc.

G DDO2728 This compound ALKBH5 ALKBH5 (m6A Demethylase) DDO2728->ALKBH5 Inhibits m6A_TACC3 m6A on TACC3 mRNA ALKBH5->m6A_TACC3 Removes m6A TACC3_mRNA TACC3 mRNA Stability m6A_TACC3->TACC3_mRNA Decreases TACC3_Protein TACC3 Protein TACC3_mRNA->TACC3_Protein Leads to cMyc c-Myc Protein TACC3_Protein->cMyc Regulates Proliferation Cell Proliferation & Survival cMyc->Proliferation Promotes

This compound Mechanism of Action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition

This assay quantitatively measures the inhibition of ALKBH5 demethylase activity.

  • Principle: The assay is based on the change in polarization of fluorescently labeled m6A-containing RNA probe upon binding to ALKBH5. Small, unbound probes tumble rapidly in solution, leading to low fluorescence polarization. When bound to the larger ALKBH5 protein, the tumbling is slower, resulting in higher polarization. An inhibitor that displaces the probe will cause a decrease in polarization.

  • Protocol:

    • Recombinant human ALKBH5 protein is incubated with a fluorescently labeled single-stranded RNA probe containing a single m6A modification.

    • The reaction is performed in a suitable assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • This compound at various concentrations is added to the reaction mixture.

    • The mixture is incubated at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

    • Fluorescence polarization is measured using a microplate reader equipped with appropriate excitation and emission filters.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified.

  • Protocol:

    • AML cell lines (MOLM-13 and MV4-11) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well.

    • Cells are treated with serial dilutions of this compound (or DMSO as a vehicle control) and incubated for 72 hours.

    • After the incubation period, MTT solution is added to each well and incubated for 4 hours at 37°C.

    • The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed Seed AML Cells (MOLM-13, MV4-11) Treat Treat with this compound (72 hours) Seed->Treat Add_MTT Add MTT Reagent (4 hours) Treat->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

Cell Proliferation Assay Workflow
Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins (TACC3 and c-Myc) in cell lysates.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the proteins of interest, followed by secondary antibodies conjugated to an enzyme that allows for detection.

  • Protocol:

    • MOLM-13 and MV4-11 cells are treated with this compound for a specified time (e.g., 48 hours).

    • Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

    • The separated proteins are transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).

    • The membrane is incubated overnight at 4°C with primary antibodies against TACC3, c-Myc, and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content).

  • Protocol:

    • MOLM-13 and MV4-11 cells are treated with this compound for 48 hours.

    • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

    • The cells are incubated in the dark for 30 minutes at room temperature.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Apoptosis Assay

This assay is used to detect and quantify programmed cell death (apoptosis).

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, which have lost membrane integrity.

  • Protocol:

    • MOLM-13 and MV4-11 cells are treated with this compound for 48 hours.

    • Cells are harvested and washed with cold PBS.

    • The cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and propidium iodide are added to the cell suspension.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry.

    • The population of cells is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion

The initial studies on this compound have established it as a valuable research tool and a potential therapeutic lead. Its selective inhibition of ALKBH5 and the subsequent downstream effects on the TACC3/c-Myc axis provide a clear mechanism for its anti-proliferative and pro-apoptotic activity in AML models. The experimental protocols detailed in this guide offer a foundation for further investigation into the biological roles of ALKBH5 and the development of novel epigenetic-based cancer therapies.

References

An In-depth Technical Guide on the Role of DDO-2728 in Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the mechanisms by which DDO-2728, a selective inhibitor of the m6A demethylase ALKBH5, induces apoptosis in cancer cells, with a particular focus on Acute Myeloid Leukemia (AML).

Introduction to this compound and its Target, ALKBH5

This compound is a selective, 2-OG independent inhibitor of the AlkB homologue 5 (ALKBH5), an m6A RNA demethylase.[1][2] N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various aspects of RNA metabolism, including splicing, stability, and translation.[3] The m6A modification is dynamically regulated by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").

ALKBH5, as an "eraser," removes m6A modifications from mRNA. In certain cancers, such as AML, ALKBH5 is aberrantly overexpressed and correlates with a poor prognosis.[4][5] By inhibiting ALKBH5, this compound increases the overall level of m6A methylation on target mRNAs, leading to their altered metabolism and ultimately inducing anti-cancer effects, including apoptosis.[1][2]

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Lines/AssayReference
ALKBH5 IC50 2.97 µMFluorescence Polarization Assay[1][2]
Proliferation IC50 (72h) 0.45 µMMOLM-13 (AML)[1][2]
1.2 µMMV4-11 (AML)[1][2]
ALKBH5 Binding Affinity (KD) 6.62 µMDirect Binding Assay[2]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Animal ModelTreatment DoseOutcomeReference
MV4-11 Xenograft 10 mg/kg (i.p.)Significant tumor growth inhibition[2]

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells primarily through the inhibition of ALKBH5, which leads to the downregulation of key oncogenic proteins, TACC3 and c-Myc.[1][2] The subsequent decrease in c-Myc levels is a critical event that triggers the intrinsic apoptotic pathway.

The ALKBH5/TACC3/c-Myc Axis

This compound inhibits the demethylase activity of ALKBH5, leading to an increase in m6A methylation on the mRNA of target genes, including TACC3. This increased methylation is thought to decrease the stability of the TACC3 mRNA, leading to reduced TACC3 protein levels.[1][4] TACC3 is known to be involved in mitotic spindle assembly and its downregulation can lead to cell cycle arrest. Furthermore, the reduction in TACC3 is associated with a significant decrease in the expression of the proto-oncogene c-Myc at both the mRNA and protein levels.[1][2]

DDO_2728 This compound ALKBH5 ALKBH5 DDO_2728->ALKBH5 inhibits m6A m6A methylation (increase) ALKBH5->m6A demethylates TACC3_mRNA TACC3 mRNA m6A->TACC3_mRNA destabilizes TACC3_protein TACC3 Protein TACC3_mRNA->TACC3_protein translates to c_Myc c-Myc TACC3_protein->c_Myc regulates CellCycleArrest Cell Cycle Arrest TACC3_protein->CellCycleArrest Apoptosis Apoptosis c_Myc->Apoptosis

This compound inhibits ALKBH5, leading to TACC3 and c-Myc downregulation.
Intrinsic Apoptosis Pathway Activation

The downregulation of c-Myc is a key trigger for the intrinsic, or mitochondrial, pathway of apoptosis. c-Myc is known to regulate the expression of several members of the Bcl-2 family of proteins, which are central regulators of apoptosis. A decrease in c-Myc levels can shift the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins, in favor of apoptosis.

This shift leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

c_Myc c-Myc (downregulated) Bcl2_family Bcl-2 Family Proteins c_Myc->Bcl2_family regulates balance Bax_Bak Bax/Bak (pro-apoptotic) Bcl2_family->Bax_Bak activates Bcl2_Mcl1 Bcl-2/Mcl-1 (anti-apoptotic) Bcl2_family->Bcl2_Mcl1 inhibits Mito Mitochondrion Bax_Bak->Mito permeabilizes CytC Cytochrome c (released) Mito->CytC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC->Apoptosome forms Casp9 Caspase-9 (activated) Apoptosome->Casp9 activates Casp3 Caspase-3 (activated) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Downregulation of c-Myc initiates the intrinsic apoptotic cascade.
Potential Role of Reactive Oxygen Species (ROS)

While direct evidence for this compound inducing reactive oxygen species (ROS) is limited, it is a common mechanism for many anti-cancer agents that induce apoptosis. Elevated ROS levels can cause oxidative stress and damage to cellular components, including mitochondria, which can further promote the release of cytochrome c and trigger apoptosis. Future studies are warranted to investigate the role of ROS in the apoptotic mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate for 24, 48, 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan (B1609692) formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance (570 nm) F->G

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

cluster_1 Annexin V/PI Assay Workflow A 1. Treat cells with This compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Workflow for the Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations (e.g., 5 µM and 10 µM) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptotic Markers

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ALKBH5, TACC3, c-Myc, Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for cancers with ALKBH5 overexpression, particularly AML. Its mechanism of action involves the induction of apoptosis through the inhibition of the ALKBH5/TACC3/c-Myc signaling axis, leading to the activation of the intrinsic apoptotic pathway.

Future research should focus on:

  • Elucidating the direct downstream targets of ALKBH5 that mediate the effects of this compound.

  • Investigating the potential role of reactive oxygen species in this compound-induced apoptosis.

  • Evaluating the efficacy of this compound in combination with other chemotherapeutic agents.

  • Conducting further preclinical and clinical studies to assess the therapeutic potential of this compound in a broader range of cancers.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the pro-apoptotic role of this compound in cancer cells. The provided protocols and pathway diagrams serve as valuable tools for designing and interpreting experiments aimed at exploring this novel therapeutic strategy.

References

DDO-2728: A Technical Guide to its Therapeutic Potential in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2728 is a novel, selective small molecule inhibitor of AlkB homologue 5 (ALKBH5), an N6-methyladenosine (m6A) RNA demethylase. This document provides an in-depth technical overview of the preclinical data supporting the therapeutic potential of this compound in the context of Acute Myeloid Leukemia (AML). The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in RNA metabolism, including splicing, nuclear export, stability, and translation. The reversible nature of m6A modification, regulated by methyltransferases ("writers"), demethylases ("erasers"), and binding proteins ("readers"), has emerged as a critical layer of gene expression regulation. ALKBH5 is a key m6A demethylase that has been identified as an oncogenic factor in various cancers, including Acute Myeloid Leukemia (AML). Its inhibition presents a promising therapeutic strategy. This compound has been identified as a selective inhibitor of ALKBH5, demonstrating potent anti-leukemic activity in preclinical models of AML.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssay TypeIC50 (μM)
ALKBH5 In vitro demethylation assay2.97[1]
MOLM-13 (AML cell line)Cell proliferation assay0.45[1]
MV4-11 (AML cell line)Cell proliferation assay1.2[1]
HEK293 (Human embryonic kidney cell line)Cell proliferation assay>100
HUVEC (Human umbilical vein endothelial cell)Cell proliferation assay>100

Table 2: Binding Affinity of this compound

Binding PartnerAssay TypeBinding Affinity (K D , μM)
ALKBH5 Microscale Thermophoresis (MST)6.62

Table 3: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

Treatment GroupDosage and AdministrationTumor Growth Inhibition (%)
This compound 10 mg/kg, intraperitoneal, dailySignificant
This compound 20 mg/kg, intraperitoneal, dailySignificant
This compound 40 mg/kg, intraperitoneal, dailySignificant

Mechanism of Action

This compound exerts its anti-leukemic effects by selectively inhibiting the m6A demethylase activity of ALKBH5. This leads to an increase in global m6A methylation levels in AML cells. The primary downstream mechanism involves the destabilization of the mRNA of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). Increased m6A modification of TACC3 mRNA leads to its degradation, resulting in reduced TACC3 protein levels. The downregulation of TACC3, in turn, leads to a decrease in the expression of the proto-oncogene c-Myc. This cascade of events ultimately induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in AML cells.

Signaling Pathway Diagram

DDO_2728_Pathway DDO_2728 This compound ALKBH5 ALKBH5 DDO_2728->ALKBH5 Inhibition m6A m6A methylation of TACC3 mRNA ALKBH5->m6A Demethylation TACC3_mRNA TACC3 mRNA Stability m6A->TACC3_mRNA Decreases TACC3_protein TACC3 Protein TACC3_mRNA->TACC3_protein Leads to cMyc c-Myc Expression TACC3_protein->cMyc Regulates Cell_Cycle Cell Cycle Arrest (G0/G1) cMyc->Cell_Cycle Impacts Apoptosis Apoptosis cMyc->Apoptosis Impacts

Caption: this compound inhibits ALKBH5, leading to increased m6A methylation and subsequent downregulation of the TACC3/c-Myc axis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

ALKBH5 Inhibition Assay (In Vitro Demethylation)
  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human ALKBH5 protein, a synthetic m6A-containing RNA oligonucleotide substrate, and assay buffer (50 mM HEPES, pH 7.5, 50 μM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin).

  • Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Detection: Quantify the amount of formaldehyde (B43269) produced as a byproduct of the demethylation reaction using a commercially available fluorescence-based detection kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay
  • Cell Seeding: Seed AML (MOLM-13, MV4-11) and control (HEK293, HUVEC) cells into 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • IC50 Determination: Calculate the IC50 values by normalizing the fluorescence readings to the vehicle-treated control and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay
  • Cell Treatment: Treat AML cells with this compound at the desired concentrations for 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) in binding buffer according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Treat AML cells with this compound for 48 hours, then harvest and fix the cells in cold 70% ethanol (B145695) overnight.

  • Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using cell cycle analysis software.

Global m6A Methylation Assay
  • RNA Extraction: Extract total RNA from this compound-treated and control AML cells.

  • m6A Quantification: Use a commercially available m6A RNA methylation quantification kit (colorimetric or fluorometric) to measure the relative global m6A levels in the extracted RNA, following the manufacturer's instructions.

  • Data Normalization: Normalize the m6A levels to the total RNA input.

In Vivo Xenograft Study
  • Animal Model: Engraft immunodeficient mice (e.g., NOD/SCID) with MV4-11 human AML cells.

  • Tumor Growth and Treatment Initiation: Once tumors are established and reach a palpable size, randomize the mice into vehicle control and this compound treatment groups.

  • Drug Administration: Administer this compound (10, 20, and 40 mg/kg) or vehicle control via intraperitoneal injection daily for a specified duration.

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis such as immunohistochemistry for relevant biomarkers.

  • Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the differences between treatment groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanism Mechanism of Action Enzyme_Assay ALKBH5 Inhibition Assay (IC50 Determination) Cell_Culture AML Cell Lines (MOLM-13, MV4-11) Proliferation Cell Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle m6A_Quant Global m6A Assay Cell_Culture->m6A_Quant Western_Blot Western Blot (TACC3, c-Myc) Cell_Culture->Western_Blot qPCR qRT-PCR (TACC3, c-Myc mRNA) Cell_Culture->qPCR Xenograft MV4-11 Xenograft Model Treatment This compound Treatment (i.p. daily) Xenograft->Treatment Monitoring Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Overview of the experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising, selective ALKBH5 inhibitor with demonstrated potent anti-leukemic activity in preclinical models of AML. Its well-defined mechanism of action, involving the targeted degradation of TACC3 mRNA and subsequent downregulation of c-Myc, provides a strong rationale for its further development as a therapeutic agent for AML. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug developers interested in advancing the study of this compound and the broader field of m6A-targeted cancer therapy.

References

Investigating the Pharmacokinetics of DDO-2728: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available pharmacokinetic data for DDO-2728, a selective inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5. This document summarizes key pharmacokinetic parameters, outlines generalized experimental protocols for their determination, and visualizes the compound's known signaling pathway and experimental workflows.

Core Pharmacokinetic Data

The following tables present the currently available quantitative pharmacokinetic and metabolic stability data for this compound.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (2 mg/kg)Intraperitoneal (10 mg/kg)
T1/2 (min) 36.7 ± 3.2148.3 ± 4.6
Cmax (ng/mL) --
AUC --
Bioavailability --

Data sourced from MedChemExpress. Note: Cmax, AUC, and bioavailability data are not currently available in the public domain.[1]

Table 2: In Vitro Metabolic Stability of this compound
SpeciesMatrixT1/2 (min)Intrinsic Clearance (CLint, µL/min/mg)
Human Liver MicrosomesData Not AvailableData Not Available
Rat Liver MicrosomesData Not AvailableData Not Available
Human PlasmaData Not Available-
Rat PlasmaData Not Available-

While a metabolic stability assay has been indicated, specific data points for half-life and intrinsic clearance in human and rat liver microsomes and plasma are not publicly available at this time.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound have not been formally published. However, based on standard practices in preclinical pharmacokinetic research, the following methodologies are likely employed.

In Vivo Pharmacokinetic Study in Rodents

A generalized protocol for determining the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats) is outlined below.

  • Animal Models: Male and female Sprague-Dawley rats (or a similar strain) are used, typically aged 6-8 weeks. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Drug Formulation and Administration:

    • Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) to achieve the desired concentration for a 2 mg/kg dose. The formulation is administered as a bolus injection into the tail vein.

    • Intraperitoneal (IP): For a 10 mg/kg dose, this compound is formulated in an appropriate vehicle and injected into the peritoneal cavity.[2]

  • Sample Collection:

    • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.

    • Plasma samples are stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • A suitable internal standard is used for accurate quantification.

    • The method is validated for linearity, accuracy, precision, and sensitivity.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC), are calculated using non-compartmental analysis with software such as WinNonlin.

In Vitro Metabolic Stability Assay

The following is a general protocol for assessing the metabolic stability of this compound in liver microsomes.

  • Test System: Pooled human and rat liver microsomes are used.[3]

  • Incubation:

    • This compound (at a typical concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[3]

    • The reaction is initiated by the addition of an NADPH-regenerating system.[3]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis:

    • The natural logarithm of the percentage of this compound remaining is plotted against time.

    • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).

    • The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Visualizations

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting ALKBH5, which in turn modulates the stability of target mRNAs. One of the key identified pathways involves the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).

DDO2728_Signaling_Pathway DDO2728 This compound ALKBH5 ALKBH5 (m6A Demethylase) DDO2728->ALKBH5 Inhibition m6A_mRNA m6A-modified TACC3 mRNA ALKBH5->m6A_mRNA Demethylation TACC3_mRNA TACC3 mRNA m6A_mRNA->TACC3_mRNA Increased Stability TACC3_Protein TACC3 Protein TACC3_mRNA->TACC3_Protein Translation cMyc_Protein c-Myc Protein TACC3_Protein->cMyc_Protein Upregulation CellProliferation Cell Proliferation & Tumor Growth cMyc_Protein->CellProliferation Promotion

Caption: this compound inhibits ALKBH5, leading to increased stability of TACC3 mRNA.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of this compound.

PK_Workflow cluster_prestudy Pre-study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (IV or IP) Animal_Acclimatization->Dosing Formulation This compound Formulation Formulation->Dosing Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Processing Plasma Separation Sampling->Processing Quantification LC-MS/MS Analysis Processing->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the steps involved in determining the in vitro metabolic stability of this compound.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_quantification Quantification Microsomes Prepare Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Compound Prepare this compound Solution Compound->Incubate Cofactors Prepare NADPH Regenerating System Cofactors->Incubate Time_Sampling Collect Samples at Time Points Incubate->Time_Sampling Quench Quench Reaction Time_Sampling->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate T1/2 and CLint LCMS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for DDO-2728 in MOLM-13 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of DDO-2728, a selective inhibitor of the mRNA m6A demethylase ALKBH5, in studies involving the human acute myeloid leukemia (AML) cell line MOLM-13. This compound has demonstrated anti-proliferative activity in AML cells, and these guidelines offer a starting point for investigating its mechanism of action and therapeutic potential. The protocols provided cover essential procedures from basic cell culture to specific assays for assessing the effects of this compound on MOLM-13 cells.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The MOLM-13 cell line, established from the peripheral blood of a patient with AML, is a widely used in vitro model for studying AML biology and for the preclinical evaluation of novel therapeutic agents.[1] this compound is a selective, 2-OG independent inhibitor of ALKBH5, an mRNA m6A demethylase.[2] It has been shown to increase m6A methylation levels and exhibit anti-proliferative activity in AML cells, including MOLM-13.[2] this compound targets the ALKBH5-TACC3 signaling axis, leading to a reduction in the abundance of TACC3 and c-Myc at both the mRNA and protein levels.[2] These application notes provide a framework for utilizing this compound in MOLM-13 cell-based assays to further explore its biological effects.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound against the MOLM-13 cell line.

CompoundTargetCell LineAssay TypeEndpointValueReference
This compoundALKBH5MOLM-13Anti-proliferationIC₅₀0.45 µM[2]
This compoundALKBH5Enzymatic Assay (FP)IC₅₀2.97 µM
This compoundALKBH5Direct BindingKD6.62 µM

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound in MOLM-13 cells. This compound inhibits ALKBH5, leading to increased m6A methylation of target mRNAs, which subsequently reduces the expression of TACC3 and c-Myc, ultimately inhibiting cell proliferation.

DDO2728_Pathway DDO2728 This compound ALKBH5 ALKBH5 DDO2728->ALKBH5 Inhibits m6A m6A Methylation ALKBH5->m6A Demethylates TACC3_mRNA TACC3 mRNA m6A->TACC3_mRNA Regulates Stability cMyc_mRNA c-Myc mRNA m6A->cMyc_mRNA Regulates Stability TACC3_Protein TACC3 Protein TACC3_mRNA->TACC3_Protein Translates to cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translates to Proliferation Cell Proliferation TACC3_Protein->Proliferation Promotes cMyc_Protein->Proliferation Promotes

Caption: this compound signaling pathway in MOLM-13 cells.

Experimental Protocols

MOLM-13 Cell Culture

This protocol describes the standard procedure for culturing MOLM-13 cells to maintain a healthy and viable cell population for experiments.

Materials:

  • MOLM-13 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypan Blue solution

  • Incubator (37°C, 5% CO₂)

  • Sterile cell culture flasks and plates

  • Centrifuge

Procedure:

  • Prepare Complete Growth Medium: RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.

  • Thawing Frozen Cells:

    • Rapidly thaw a frozen vial of MOLM-13 cells in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1100 rpm (approximately 200 x g) for 4 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium in a suitable culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance:

    • Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue exclusion.

    • Maintain the cell density between 0.2 x 10⁶ and 2.0 x 10⁶ cells/mL.

    • Split the culture 1:2 to 1:4 when the cell density approaches the upper limit. This typically occurs every 2-3 days.

Cell Viability Assay (e.g., MTS/WST-1 or CellTiter-Glo®)

This assay determines the number of viable cells in culture and can be used to determine the IC₅₀ value of this compound.

Experimental Workflow:

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed MOLM-13 cells (e.g., 5,000-10,000 cells/well) Treat Add serial dilutions of this compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add viability reagent (e.g., CellTiter-Glo®) Incubate->Add_Reagent Measure Measure signal (Luminescence/Absorbance) Add_Reagent->Measure Analyze Calculate IC50 value Measure->Analyze

Caption: Workflow for cell viability assay.

Materials:

  • MOLM-13 cells in complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear or white tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)

  • Plate reader (Luminometer or Spectrophotometer)

Procedure:

  • Seed MOLM-13 cells at a density of 5,000-10,000 cells per well in 90 µL of complete growth medium in a 96-well plate.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Add 10 µL of the diluted this compound to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add the recommended volume of reagent to each well (e.g., 100 µL for CellTiter-Glo®).

  • Mix and incubate as per the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Western Blot Analysis for TACC3 and c-Myc

This protocol is for detecting changes in TACC3 and c-Myc protein levels following treatment with this compound.

Procedure:

  • Seed MOLM-13 cells in 6-well plates at a density of 1 x 10⁶ cells/mL.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) and a vehicle control for 24-48 hours.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against TACC3, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize to the loading control.

RNA Extraction and RT-qPCR for TACC3 and c-Myc mRNA

This protocol is to quantify the changes in TACC3 and c-Myc mRNA levels after this compound treatment.

Procedure:

  • Seed and treat MOLM-13 cells as described for Western blot analysis.

  • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using a qPCR instrument, SYBR Green master mix, and primers specific for TACC3, c-Myc, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • MOLM-13 cells

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MOLM-13 cells in 6-well plates at a density of 2 x 10⁵ cells/mL.

  • Treat the cells with various concentrations of this compound and a vehicle control for 48-72 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult relevant literature and manufacturer's instructions for all reagents and equipment used. This information is for research use only and not for use in diagnostic or therapeutic procedures.

References

Application Notes and Protocols for DDO-2728 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2728 is a selective inhibitor of the N6-methyladenosine (m6A) demethylase AlkB homologue 5 (ALKBH5)[1][2]. As a key regulator of RNA methylation, ALKBH5 is implicated in various cellular processes, and its dysregulation is associated with several cancers. This compound exerts its anti-cancer effects by increasing m6A methylation, which leads to the induction of apoptosis and cell cycle arrest in cancer cells[1][3]. Preclinical studies have demonstrated that this compound can suppress tumor growth in xenograft models, highlighting its potential as a therapeutic agent[1][2].

These application notes provide a comprehensive guide for utilizing this compound in a xenograft mouse model, specifically focusing on the MV4-11 human acute myeloid leukemia (AML) cell line. The protocols outlined below cover the establishment of the xenograft model, preparation and administration of this compound, and methods for monitoring tumor growth and toxicity.

Mechanism of Action: this compound Signaling Pathway

This compound selectively inhibits ALKBH5, leading to an increase in m6A methylation on target messenger RNAs (mRNAs). One critical downstream effect is the modulation of the ALKBH5-TACC3 (Transforming Acidic Coiled-Coil containing protein 3) signaling axis[2]. Increased m6A methylation can lead to decreased stability and translation of oncogenic transcripts such as TACC3 and c-Myc[2]. The downregulation of these key proteins disrupts cell cycle progression and promotes apoptosis, ultimately leading to an anti-tumor effect.

DDO2728_Pathway cluster_0 This compound Intervention cluster_1 Cellular Machinery DDO2728 This compound ALKBH5 ALKBH5 (m6A Demethylase) DDO2728->ALKBH5 Inhibits m6A m6A on mRNA (e.g., TACC3, c-Myc) ALKBH5->m6A Removes m6A TACC3_cMyc TACC3 & c-Myc Protein Expression m6A->TACC3_cMyc Decreases Stability & Translation CellCycle Cell Cycle Progression TACC3_cMyc->CellCycle Promotes Apoptosis Apoptosis TACC3_cMyc->Apoptosis Inhibits TumorGrowth Tumor Growth CellCycle->TumorGrowth Leads to Apoptosis->TumorGrowth Suppresses

This compound inhibits ALKBH5, increasing m6A methylation and reducing TACC3/c-Myc expression, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following protocols provide a detailed methodology for a xenograft study using the MV4-11 cell line.

I. Cell Culture and Preparation
  • Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • Culture MV4-11 cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Collect cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with sterile, serum-free RPMI-1640 or Phosphate-Buffered Saline (PBS).

    • Resuspend the final cell pellet in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice.

    • Adjust the final cell concentration to 5 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

II. Xenograft Model Establishment

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_injection Implantation cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Harvest Harvest MV4-11 Cells Wash Wash & Resuspend Harvest->Wash Matrigel Mix with Matrigel Wash->Matrigel Inject Subcutaneous Injection (5x10^6 cells in 100µL) Matrigel->Inject Palpable Tumors Palpable Inject->Palpable Randomize Randomize Mice (Tumor Volume ~100-200 mm³) Palpable->Randomize Treat Initiate this compound Treatment Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Euthanize & Collect Tissues Monitor->Endpoint

Workflow for establishing and monitoring the MV4-11 xenograft mouse model.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any procedures.

  • Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave and disinfect the right flank of the mouse.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 MV4-11 cells) into the prepared site using a 27-gauge needle.

  • Tumor Monitoring:

    • Begin monitoring for tumor formation 7-10 days post-implantation.

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

III. This compound Formulation and Administration
  • Formulation:

    • Vehicle: A common vehicle for in vivo administration of similar small molecules is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Note: The optimal vehicle for this compound should be determined empirically, ensuring solubility and stability.

    • Preparation: Prepare the this compound suspension fresh daily. Weigh the required amount of this compound and suspend it in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving a 200 µL injection).

  • Administration:

    • Dose: 10 mg/kg body weight[2]. Dose-ranging studies (e.g., 20 and 40 mg/kg) can also be performed[1].

    • Route: Intraperitoneal (i.p.) injection[2].

    • Schedule: Administer this compound or vehicle control daily for 14 consecutive days[1].

    • Volume: The injection volume should be calculated based on the mouse's body weight (e.g., 10 µL/g).

IV. Data Collection and Analysis
  • Tumor Growth: Continue to measure tumor volume 2-3 times per week throughout the treatment period.

  • Body Weight: Monitor the body weight of each mouse at the same frequency as tumor measurements to assess for any drug-related toxicity. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.

  • Tissue Collection: Excise the tumors and record their final weight. Other organs can be collected for histological or molecular analysis.

Data Presentation

Quantitative data from the xenograft study should be summarized for clear interpretation and comparison between treatment and control groups.

Table 1: Effect of this compound on Tumor Growth in MV4-11 Xenograft Model

Treatment GroupNumber of Mice (n)Initial Average Tumor Volume (mm³) ± SEMFinal Average Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Final Average Tumor Weight (g) ± SEM
Vehicle Control8150.5 ± 12.31250.8 ± 105.6-1.25 ± 0.11
This compound (10 mg/kg)8152.1 ± 11.9485.3 ± 55.261.20.49 ± 0.06

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Average final tumor volume of treated group / Average final tumor volume of control group)] x 100.

Table 2: Body Weight Changes in Mice During this compound Treatment

Treatment GroupInitial Average Body Weight (g) ± SEMFinal Average Body Weight (g) ± SEMAverage Body Weight Change (%)
Vehicle Control20.5 ± 0.421.8 ± 0.5+6.3
This compound (10 mg/kg)20.3 ± 0.321.1 ± 0.4+3.9

Note: The data presented in the tables are representative examples and will vary based on experimental outcomes. It has been reported that this compound treatment does not cause a significant change in the weight of the mice[1].

Conclusion

The protocols and information provided in these application notes offer a robust framework for evaluating the in vivo efficacy of this compound in a xenograft mouse model. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, which is essential for the preclinical development of this promising ALKBH5 inhibitor. As with all in vivo studies, all procedures should be performed in accordance with an approved institutional animal care and use committee (IACUC) protocol.

References

Application Notes and Protocols for Assessing DDO-2728's Effect on m6A Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a critical role in various biological processes, including RNA stability, splicing, and translation. The levels of m6A are dynamically regulated by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"). Dysregulation of m6A homeostasis has been implicated in numerous diseases, including cancer.

DDO-2728 is a selective inhibitor of the m6A demethylase ALKBH5 (AlkB homolog 5). By inhibiting ALKBH5, this compound leads to an increase in global m6A levels, thereby modulating the expression of target genes and cellular signaling pathways. These application notes provide detailed protocols for assessing the effects of this compound on m6A levels, offering valuable tools for researchers in basic science and drug development.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of ALKBH5 with an IC50 of 2.97 μM.[1][2] It functions by binding to ALKBH5 and inhibiting its demethylase activity, leading to a concentration-dependent increase in m6A methylation levels in various cell lines, including MOLM-13, MV4-11, and HEK293 cells.[1] One of the key downstream effects of ALKBH5 inhibition by this compound is the modulation of the TACC3 and c-Myc signaling pathways.[1][2]

cluster_pathway This compound Signaling Pathway DDO_2728 This compound ALKBH5 ALKBH5 (m6A Demethylase) DDO_2728->ALKBH5 Inhibition m6A mRNA m6A Levels ALKBH5->m6A Demethylation TACC3_cMyc TACC3 & c-Myc mRNA m6A->TACC3_cMyc Increased Stability/Translation Protein_Expression TACC3 & c-Myc Protein Expression TACC3_cMyc->Protein_Expression Translation Cell_Proliferation Cell Proliferation & Survival Protein_Expression->Cell_Proliferation Promotion

Figure 1: this compound inhibits ALKBH5, leading to increased m6A levels and subsequent downstream effects.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (μM)Cell LinesReference
ALKBH5Biochemical Assay2.97-[1][2]
Cell ProliferationCell-based Assay0.45MOLM-13[1]
Cell ProliferationCell-based Assay1.2MV4-11[1]

Table 2: Effect of this compound on Global m6A Levels

Cell LineThis compound Concentration (μM)Treatment Duration (hours)Effect on m6A LevelsReference
MOLM-130 - 4048Concentration-dependent increase[1]
MV4-110 - 4048Concentration-dependent increase[1]
HEK2930 - 4048Concentration-dependent increase[1]

Experimental Protocols

This section provides detailed protocols for assessing the impact of this compound on m6A levels.

Protocol 1: Cell Culture and Treatment with this compound

cluster_workflow Cell Treatment Workflow Start Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (or vehicle control) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Harvest Harvest Cells for Downstream Analysis Incubate2->Harvest

Figure 2: General workflow for cell treatment with this compound.

Materials:

  • Cell line of interest (e.g., MOLM-13, MV4-11)

  • Appropriate cell culture medium (e.g., RPMI-1640 for MOLM-13 and MV4-11)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in culture plates or flasks. For suspension cells like MOLM-13 and MV4-11, a density of 0.5 x 10^6 cells/mL is recommended. For adherent cells, seed to achieve 70-80% confluency at the time of treatment.

  • Incubation: Incubate the cells for 24 hours to allow them to acclimate.

  • Treatment: Prepare working solutions of this compound in fresh culture medium at the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40 μM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Medium Change and Treatment Application: For adherent cells, remove the old medium and add the medium containing this compound or vehicle. For suspension cells, centrifuge the cells, resuspend them in fresh medium containing the treatments.

  • Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common time point for observing changes in m6A levels.[1]

  • Harvesting: After incubation, harvest the cells. For suspension cells, pellet by centrifugation. For adherent cells, trypsinize and then pellet. Wash the cell pellet with ice-cold PBS. The cell pellets can be used immediately for RNA extraction or stored at -80°C.

Protocol 2: Quantification of Global m6A Levels using LC-MS/MS

This method provides a highly accurate and quantitative measurement of the m6A/A ratio in total RNA or mRNA.

cluster_workflow LC-MS/MS Workflow RNA_Extraction Total RNA Extraction mRNA_Purification mRNA Purification (Optional) RNA_Extraction->mRNA_Purification Digestion Enzymatic Digestion to Nucleosides mRNA_Purification->Digestion LC_Separation Liquid Chromatography Separation Digestion->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification of m6A/A Ratio MS_Detection->Quantification

Figure 3: Workflow for global m6A quantification by LC-MS/MS.

Materials:

  • Total RNA extracted from this compound treated and control cells

  • mRNA purification kit (optional)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • LC-MS/MS system

  • m6A and Adenosine (B11128) standards

Procedure:

  • RNA Extraction: Extract total RNA from the harvested cells using a commercial kit or TRIzol reagent. Ensure high quality and integrity of the RNA.

  • mRNA Purification (Optional): For a more specific analysis of mRNA methylation, purify mRNA from the total RNA using oligo(dT) magnetic beads.

  • RNA Digestion: a. Take 100-200 ng of RNA and digest it with nuclease P1 (e.g., 2U) in a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 42°C for 2 hours. b. Add bacterial alkaline phosphatase (e.g., 0.5 U) and incubate at 37°C for 2 hours to dephosphorylate the nucleotides to nucleosides.

  • LC-MS/MS Analysis: a. Inject the digested sample into the LC-MS/MS system. b. Separate the nucleosides using a C18 reverse-phase column. c. Detect and quantify m6A and adenosine using multiple reaction monitoring (MRM) mode. The mass transitions are m/z 282.1 -> 150.1 for m6A and m/z 268.1 -> 136.1 for adenosine.

  • Data Analysis: a. Generate standard curves for both m6A and adenosine using known concentrations of the standards. b. Calculate the amount of m6A and adenosine in the samples based on the standard curves. c. Determine the m6A/A ratio by dividing the amount of m6A by the amount of adenosine.

Protocol 3: Transcriptome-wide m6A Profiling by MeRIP-seq

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) allows for the identification of m6A-containing transcripts across the entire transcriptome.

cluster_workflow MeRIP-seq Workflow RNA_Extraction RNA Extraction & Fragmentation Immunoprecipitation m6A Immunoprecipitation RNA_Extraction->Immunoprecipitation RNA_Purification Purification of m6A-containing RNA Immunoprecipitation->RNA_Purification Library_Prep Library Preparation RNA_Purification->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis

Figure 4: Workflow for transcriptome-wide m6A profiling by MeRIP-seq.

Materials:

  • Total RNA from this compound treated and control cells

  • m6A-specific antibody

  • Protein A/G magnetic beads

  • RNA fragmentation buffer

  • Library preparation kit for sequencing

  • High-throughput sequencer

Procedure:

  • RNA Preparation: Extract high-quality total RNA. Fragment the RNA into approximately 100-nucleotide fragments by incubation with fragmentation buffer at 94°C for 5-15 minutes.

  • Immunoprecipitation: a. Incubate the fragmented RNA with an anti-m6A antibody in immunoprecipitation buffer at 4°C for 2 hours. b. Add pre-washed Protein A/G magnetic beads and incubate for another 2 hours at 4°C to capture the antibody-RNA complexes. c. Wash the beads multiple times to remove non-specifically bound RNA.

  • RNA Elution and Purification: Elute the m6A-containing RNA fragments from the beads and purify them.

  • Library Preparation and Sequencing: Construct sequencing libraries from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation). Perform high-throughput sequencing.

  • Data Analysis: a. Align the sequencing reads to the reference genome. b. Identify m6A peaks using peak-calling software (e.g., MACS2). c. Perform differential m6A peak analysis between this compound treated and control samples to identify transcripts with altered m6A levels. d. Gene Ontology (GO) and pathway analysis can be performed on the genes with differentially methylated peaks to understand the biological processes affected by this compound.

Alternative and Complementary Methods
  • m6A Dot Blot: A semi-quantitative method to assess global m6A levels. It is less sensitive than LC-MS/MS but can be a useful and rapid screening tool.[3][4] The procedure involves spotting serial dilutions of RNA onto a membrane, followed by immunodetection with an m6A-specific antibody.[4][5][6][7]

  • m6A ELISA: Commercially available kits offer a quantitative and high-throughput method for measuring global m6A levels in RNA.[8][9][10] These kits are typically based on a competitive ELISA format.[8][9]

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the effects of the ALKBH5 inhibitor this compound on m6A RNA methylation. By employing these methods, scientists can elucidate the role of ALKBH5 in various biological and pathological processes and explore the therapeutic potential of targeting m6A demethylases.

References

DDO-2728: A Potent Tool for Interrogating mRNA Methylation Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in most eukaryotes and plays a critical role in regulating mRNA metabolism, including splicing, stability, translation, and localization. The dynamic and reversible nature of m6A methylation is controlled by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"). Dysregulation of this process has been implicated in various diseases, including cancer. DDO-2728 is a selective inhibitor of ALKBH5, a key m6A demethylase, making it a valuable chemical probe to investigate the functional roles of m6A methylation. By inhibiting ALKBH5, this compound leads to an increase in global m6A levels, allowing for the study of the downstream consequences of m6A hypermethylation on cellular processes.

Mechanism of Action

This compound is a selective inhibitor of the AlkB homologue 5 (ALKBH5) protein, an Fe(II)- and α-ketoglutarate-dependent dioxygenase that functions as an mRNA m6A demethylase.[1][2] By binding to ALKBH5, this compound blocks its demethylase activity, leading to an accumulation of m6A modifications on target mRNAs.[1] This induced hypermethylation can alter the fate of these transcripts, often leading to changes in their stability and translation, which in turn affects various cellular signaling pathways. One key pathway affected by this compound-mediated ALKBH5 inhibition is the ALKBH5-TACC3 signaling axis, which has been shown to play a role in the proliferation of certain cancer cells.[2]

DDO2728 This compound ALKBH5 ALKBH5 (m6A Demethylase) DDO2728->ALKBH5 Inhibits m6A_mRNA m6A-modified mRNA ALKBH5->m6A_mRNA Demethylates TACC3_mRNA TACC3 mRNA m6A_mRNA->TACC3_mRNA Increased stability TACC3_Protein TACC3 Protein TACC3_mRNA->TACC3_Protein Translation CellProliferation Cell Proliferation TACC3_Protein->CellProliferation Promotes

Figure 1: this compound mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell LinesReference
ALKBH5 IC502.97 μM-[1]
MOLM-13 IC500.45 μMAcute Myeloid Leukemia
MV4-11 IC501.2 μMAcute Myeloid Leukemia

Table 2: Cellular Effects of this compound Treatment

EffectConcentrationTreatment DurationCell LinesObservationsReference
Increased m6A levels0-40 μM48 hMOLM-13, MV4-11, HEK293Concentration-dependent increase in m6A methylation.
Cell Cycle Arrest20 μM48 hMOLM-13, MV4-11Significant arrest at the G1/M phase.
Apoptosis Induction5, 10 μM48 hMV4-11, MOLM-13Concentration-dependent increase in apoptosis. Apoptosis rate in MV4-11 increased from 7.17% to 55.4%, and in MOLM-13 from 6.49% to 31.5%.
Decreased mRNA half-life (TACC3)20 μM24 hMOLM-13, MV4-11Reduced stability of TACC3 mRNA.
Reduced Protein Abundance (TACC3, c-Myc)0-10 μM48 hMOLM-13, MV4-11Significant reduction at both mRNA and protein levels.

Table 3: In Vivo Efficacy of this compound

Animal ModelDosageTreatment DurationEffectReference
MV4-11 Xenograft (Nude Mice)10-40 mg/kg (i.p.)14 days (daily)Effective inhibition of tumor growth with no significant toxicity.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of this compound on mRNA methylation and cellular phenotypes.

cluster_invitro In Vitro Studies cluster_assays Phenotypic Assays cluster_molecular Molecular Analyses cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., MOLM-13, MV4-11) DDO2728_Treatment This compound Treatment (Varying concentrations and durations) CellCulture->DDO2728_Treatment MTT Cell Viability (MTT Assay) DDO2728_Treatment->MTT Apoptosis Apoptosis (Annexin V/PI Staining) DDO2728_Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) DDO2728_Treatment->CellCycle RNA_Extraction RNA Extraction DDO2728_Treatment->RNA_Extraction Protein_Extraction Protein Extraction DDO2728_Treatment->Protein_Extraction m6A_Quant Global m6A Quantification (m6A Dot Blot or LC-MS/MS) RNA_Extraction->m6A_Quant MeRIP m6A Profiling (MeRIP-Seq) RNA_Extraction->MeRIP qPCR Gene Expression & Stability (qRT-PCR) RNA_Extraction->qPCR WesternBlot Protein Expression (Western Blot) Protein_Extraction->WesternBlot Xenograft Tumor Xenograft Model (e.g., MV4-11 in nude mice) DDO2728_Admin This compound Administration (e.g., i.p. injection) Xenograft->DDO2728_Admin Tumor_Monitoring Tumor Growth Monitoring DDO2728_Admin->Tumor_Monitoring Toxicity_Assessment Toxicity Assessment DDO2728_Admin->Toxicity_Assessment

Figure 2: Experimental workflow for studying this compound.

Protocol 1: Global m6A Quantification using m6A Dot Blot

This protocol provides a semi-quantitative method to assess changes in global m6A levels in mRNA following this compound treatment.

Materials:

  • Total RNA isolated from control and this compound-treated cells

  • mRNA purification kit (e.g., oligo(dT) magnetic beads)

  • Hybond-N+ nylon membrane

  • UV crosslinker

  • Blocking buffer (5% non-fat milk in TBST)

  • Anti-m6A antibody

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Methylene (B1212753) blue staining solution (0.02% methylene blue in 0.3 M sodium acetate, pH 5.2)

Procedure:

  • Isolate total RNA from cells treated with vehicle control and various concentrations of this compound.

  • Purify mRNA from total RNA using an oligo(dT) selection method.

  • Denature the purified mRNA by heating at 65°C for 5 minutes, then immediately place on ice.

  • Spot serial dilutions of the denatured mRNA onto a Hybond-N+ nylon membrane.

  • UV-crosslink the RNA to the membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary anti-m6A antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the signal using an ECL detection reagent and an imaging system.

  • To normalize for the amount of RNA spotted, stain the membrane with methylene blue solution.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • Cells of interest (e.g., MOLM-13, MV4-11)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle-only control.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Control and this compound-treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time (e.g., 48 hours).

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Control and this compound-treated cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time (e.g., 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Protocol 5: Analysis of Protein Expression by Western Blot

This protocol is used to detect changes in the protein levels of ALKBH5, TACC3, and c-Myc following this compound treatment.

Materials:

  • Control and this compound-treated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ALKBH5, anti-TACC3, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent.

Protocol 6: mRNA Stability Assay by qRT-PCR

This protocol measures the decay rate of a specific mRNA (e.g., TACC3) after transcriptional arrest.

Materials:

  • Control and this compound-treated cells

  • Actinomycin D (transcription inhibitor)

  • Total RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for the target gene (e.g., TACC3) and a stable housekeeping gene (e.g., GAPDH)

Procedure:

  • Treat cells with this compound for a predetermined time.

  • Add Actinomycin D to the cell culture to block transcription.

  • Harvest cells at different time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).

  • Isolate total RNA from each time point.

  • Synthesize cDNA from the isolated RNA.

  • Perform qRT-PCR using primers for the target gene and the housekeeping gene.

  • Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene.

  • Plot the relative mRNA abundance against time to determine the mRNA half-life.

Protocol 7: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells (e.g., MV4-11)

  • This compound

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10-40 mg/kg, intraperitoneally) or vehicle control daily for the duration of the study (e.g., 14 days).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).

Conclusion

This compound is a powerful and selective inhibitor of the m6A demethylase ALKBH5. Its ability to modulate m6A levels in a controlled manner makes it an indispensable tool for researchers studying the epitranscriptome. The protocols outlined in these application notes provide a comprehensive framework for investigating the multifaceted effects of this compound on mRNA methylation dynamics and its subsequent impact on cellular processes, with significant implications for cancer biology and drug development.

References

Application Notes and Protocols for In Vivo Administration and Dosage of DDO-2728

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration, dosage, and experimental protocols for DDO-2728, a selective inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various cancer models.

Mechanism of Action

This compound is a selective, 2-oxoglutarate (2-OG) independent inhibitor of ALKBH5 with an IC50 of 2.97 μM.[1][2][3] It functions by binding to the m6A-binding pocket of ALKBH5, thereby preventing the demethylation of m6A on mRNA.[4] This inhibition leads to an increase in m6A methylation levels within cancer cells, which in turn modulates gene expression, leading to cell cycle arrest and apoptosis.[2] this compound has shown anti-proliferative activity in acute myeloid leukemia (AML) cell lines, such as MOLM-13 and MV4-11.

DDO2728 This compound ALKBH5 ALKBH5 (m6A Demethylase) DDO2728->ALKBH5 Inhibits m6A_mRNA m6A modified mRNA ALKBH5->m6A_mRNA Demethylates mRNA mRNA m6A_mRNA->mRNA TACC3_cMyc TACC3 & c-Myc mRNA m6A_mRNA->TACC3_cMyc Increased levels of m6A modification Protein TACC3 & c-Myc Protein TACC3_cMyc->Protein Decreased Translation Proliferation Cell Proliferation & Survival Protein->Proliferation Inhibition of

Caption: Signaling pathway of this compound in cancer cells.

In Vitro Activity

Prior to in vivo studies, the potency of this compound was established in AML cell lines. The half-maximal inhibitory concentrations (IC50) for cell proliferation are summarized in the table below.

Cell LineCancer TypeIC50 (μM)
MOLM-13Acute Myeloid Leukemia0.45 - 0.49
MV4-11Acute Myeloid Leukemia1.2

In Vivo Efficacy in a Xenograft Model

This compound has demonstrated significant anti-tumor efficacy in a preclinical MV4-11 xenograft model.

Experimental Protocol: MV4-11 Xenograft Study

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a subcutaneous MV4-11 xenograft mouse model.

cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis MV411 MV4-11 Cell Culture Harvest Harvest & Resuspend Cells MV411->Harvest Inject Subcutaneous Injection of MV4-11 cells Harvest->Inject Mice Acquire Immunocompromised Mice (e.g., NOD/SCID or NSG) Mice->Inject Tumor Tumor Growth Monitoring Inject->Tumor Randomize Randomize into Treatment Groups Tumor->Randomize Treat Daily Intraperitoneal Injection (Vehicle or this compound) Randomize->Treat Monitor Monitor Body Weight & Animal Health Treat->Monitor Euthanize Euthanize Mice Monitor->Euthanize At study endpoint Analyze Tumor & Organ Collection for Analysis Euthanize->Analyze

Caption: Experimental workflow for the MV4-11 xenograft study.

Materials:

  • MV4-11 human AML cell line

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • This compound

  • Vehicle solution (e.g., 5% DMSO + 95% corn oil, or 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Animal weighing scale

Procedure:

  • Cell Culture: Culture MV4-11 cells in appropriate media and conditions to achieve exponential growth.

  • Cell Preparation: Harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 10, 20, and 40 mg/kg).

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 14 consecutive days.

  • Monitoring:

    • Measure mouse body weight three times weekly as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize all mice.

  • Analysis: Excise tumors and major organs (e.g., liver, spleen, kidney, lung, heart) for weighing and further analysis, such as histology (H&E staining) to assess for any tissue damage.

In Vivo Dosage and Efficacy

In the MV4-11 xenograft model, this compound was administered at doses of 10, 20, and 40 mg/kg. A dose of 10 mg/kg was reported to significantly inhibit tumor growth.

Dosage (mg/kg)Administration RouteFrequencyDurationEfficacy
10, 20, 40Intraperitoneal (i.p.)Daily14 daysSignificant tumor growth inhibition at 10 mg/kg

Pharmacokinetics

Pharmacokinetic properties of this compound have been characterized in rats following both intravenous (i.v.) and intraperitoneal (i.p.) administration.

ParameterIntravenous (2 mg/kg)Intraperitoneal (10 mg/kg)
T1/2 (min) 36.7 ± 3.2148.3 ± 4.6
Cmax (ng/mL) 13388.3 ± 784.52337.5 ± 295.7
Tmax (min) -30
AUC0-∞ (min·μg/mL) 404.3 ± 58.6349.1 ± 26.1
Vz_F_obs (mL/kg) 263.6 ± 17.56177.6 ± 650.2
Cl_F_obs (mL/min/kg) 5.0 ± 0.528.8 ± 2.2
MRT (min) 77.8 ± 15.5168.2 ± 1.2
F (%) -17.3

Data obtained from studies in rats.

Safety and Toxicology

In the MV4-11 xenograft study, this compound was well-tolerated at doses up to 40 mg/kg administered daily for 14 days. No significant changes in the body weight of the mice were observed during the treatment period. Histological analysis of major organs from the treated mice showed no obvious signs of injury or damage compared to the vehicle-treated group.

Formulation for In Vivo Administration

The following are example formulations for preparing this compound for intraperitoneal injection.

Formulation 1: Corn Oil-based

  • Dissolve this compound in DMSO to create a stock solution (e.g., 8 mg/mL).

  • For a 1 mL working solution, add 50 µL of the this compound DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly until a uniform suspension is achieved.

  • This formulation should be used immediately after preparation.

Formulation 2: PEG300-based

  • Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).

  • For a 1 mL working solution, add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • This formulation should be used immediately after preparation.

Disclaimer: These application notes are for research purposes only. The protocols and data presented are based on available preclinical information and should be adapted and optimized for specific experimental conditions. It is crucial to adhere to all institutional and national guidelines for animal welfare and handling.

References

Application Notes and Protocols for Measuring DDO-2728's Impact on Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2728 is a selective, 2-oxoglutarate (2-OG) independent inhibitor of the mRNA N6-methyladenosine (m6A) demethylase AlkB homologue 5 (ALKBH5).[1] Emerging research has identified this compound as a promising anti-cancer agent, particularly in acute myeloid leukemia (AML). Its mechanism of action involves the modulation of m6A methylation levels in mRNA, which in turn affects the expression of key oncogenes. Specifically, this compound targets the ALKBH5-TACC3 signaling axis, leading to a significant reduction in the abundance of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and c-Myc at both the mRNA and protein levels.[1] This ultimately results in anti-proliferative effects and tumor growth inhibition.

These application notes provide detailed protocols for in vitro and in vivo techniques to measure the impact of this compound on tumor growth, focusing on AML cell lines MOLM-13 and MV4-11, where its efficacy has been demonstrated.[1][2]

In Vitro Assessment of this compound Efficacy

Cell Proliferation and Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4]

Experimental Workflow:

cluster_workflow MTT Assay Workflow start Seed AML cells (MOLM-13 or MV4-11) in 96-well plates treat Treat cells with a serial dilution of this compound start->treat incubate1 Incubate for 72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Protocol:

  • Cell Culture: Culture MOLM-13 or MV4-11 cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.[5][6][7][8] Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[5][9]

  • Cell Seeding: Seed 8,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[10]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 to 100 µM.[2]

    • Add the diluted compounds to the wells. Include a vehicle control (DMSO-treated) and a blank (medium only). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][10]

  • Formazan (B1609692) Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary:

Cell LineThis compound IC50 (µM)
MOLM-130.45[1][2]
MV4-111.2[1][2]
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to quantify apoptosis induced by this compound. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[12][13][14]

Experimental Workflow:

cluster_workflow Apoptosis Assay Workflow start Treat AML cells with this compound (e.g., 5 and 10 µM) for 48 hours harvest Harvest and wash cells start->harvest resuspend Resuspend cells in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15-20 minutes in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for assessing apoptosis using Annexin V and PI staining.

Protocol:

  • Cell Treatment: Treat MOLM-13 and MV4-11 cells with this compound (e.g., at concentrations of 5 µM and 10 µM) and a vehicle control for 48 hours.[2]

  • Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[15] Wash the cells once with cold 1X PBS.[15]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

    • Analyze the cells immediately by flow cytometry.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[12][15]

Western Blot Analysis of the ALKBH5-TACC3-c-Myc Signaling Pathway

This protocol is for detecting changes in the protein levels of TACC3 and c-Myc in response to this compound treatment, providing insight into the drug's mechanism of action.

Signaling Pathway:

cluster_pathway This compound Mechanism of Action DDO2728 This compound ALKBH5 ALKBH5 DDO2728->ALKBH5 inhibits m6A m6A on TACC3 mRNA ALKBH5->m6A demethylates TACC3_mRNA TACC3 mRNA m6A->TACC3_mRNA stabilizes TACC3_protein TACC3 Protein TACC3_mRNA->TACC3_protein translates to cMyc_protein c-Myc Protein TACC3_protein->cMyc_protein stabilizes proliferation Cell Proliferation & Tumor Growth cMyc_protein->proliferation promotes

Caption: this compound inhibits ALKBH5, leading to increased m6A methylation and subsequent downregulation of TACC3 and c-Myc.

Protocol:

  • Cell Treatment and Lysate Preparation:

    • Treat MOLM-13 and MV4-11 cells with this compound (e.g., 0-10 µM) for 48 hours.[2]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against TACC3 and c-Myc overnight at 4°C.[16][17][18] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Assessment of this compound Efficacy

Subcutaneous MV4-11 Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using MV4-11 cells in immunocompromised mice to evaluate the in vivo anti-tumor activity of this compound.[1][19][20][21][22]

Experimental Workflow:

cluster_workflow Xenograft Model Workflow start Inject MV4-11 cells subcutaneously into immunocompromised mice monitor_initial Monitor tumor growth until average volume reaches 100-150 mm³ start->monitor_initial randomize Randomize mice into treatment and vehicle control groups monitor_initial->randomize treat Administer this compound (e.g., 10 mg/kg, i.p.) and vehicle daily randomize->treat monitor_treatment Measure tumor volume and body weight twice weekly treat->monitor_treatment endpoint Continue for a defined period (e.g., 14 days) or until tumor volume endpoint is reached monitor_treatment->endpoint analyze Calculate Tumor Growth Inhibition (TGI) endpoint->analyze

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

Protocol:

  • Animal Model: Use female immunodeficient mice (e.g., SCID or NOD/SCID).[19] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Inoculation:

    • Harvest MV4-11 cells during the exponential growth phase.

    • Resuspend viable cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 1 x 10^7 cells into the right flank of each mouse.[19]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week.

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.[19]

    • When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.[19]

  • Drug Administration:

    • Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg daily for 14 days.[1][2]

    • Administer the vehicle solution to the control group following the same schedule.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blot).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) rate. A common formula is: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.[23]

Quantitative Data Summary:

Treatment GroupDose (mg/kg, i.p.)Dosing ScheduleOutcome
Vehicle Control-Daily for 14 daysUninhibited tumor growth
This compound10Daily for 14 daysSignificant inhibition of tumor growth[1][2]

Conclusion

The protocols and data presented provide a comprehensive framework for evaluating the anti-tumor effects of this compound. These methods allow for the determination of its potency in vitro and its efficacy in a preclinical in vivo model, while also confirming its mechanism of action through the ALKBH5-TACC3-c-Myc signaling pathway. This information is crucial for the continued development of this compound as a potential therapeutic agent for AML and other cancers.

References

Troubleshooting & Optimization

troubleshooting DDO-2728 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDO-2728. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in cell culture media.

Troubleshooting Guide

Q1: My this compound precipitated out of solution after I added it to my cell culture medium. What went wrong?

A1: Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its low water solubility. Here are the most likely causes and troubleshooting steps:

  • High Final Concentration of DMSO: While this compound is soluble in DMSO, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation of the compound.[1]

  • Improper Dilution: Directly adding a highly concentrated DMSO stock of this compound to the full volume of media can cause localized high concentrations, leading to precipitation. A serial dilution approach is recommended.[1]

  • Media Composition and Temperature: The salt concentration, pH, and protein content of your cell culture medium can influence the solubility of this compound. Additionally, temperature shifts can affect solubility.[1]

Recommended Troubleshooting Workflow:

DDO_2728_Troubleshooting cluster_start cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_advanced Advanced Strategies cluster_end start This compound Precipitation Observed check_dmso Check Final DMSO Concentration (<0.5%?) start->check_dmso check_dilution Review Dilution Method (Serial Dilution Used?) check_dmso->check_dilution Yes optimize_dmso Optimize DMSO Concentration check_dmso->optimize_dmso No check_media Consider Media Components (Serum, pH, etc.) check_dilution->check_media Yes serial_dilution Implement Serial Dilution check_dilution->serial_dilution No modify_media Modify Media or Use Alternative Solvents check_media->modify_media Potential Issue end Successful Solubilization check_media->end No Obvious Issue optimize_dmso->end serial_dilution->end alternative_solvents Test Alternative Solvents (e.g., Ethanol, PEG 400) modify_media->alternative_solvents solubilizing_agents Use Solubilizing Agents (e.g., Cyclodextrin, Tween) modify_media->solubilizing_agents alternative_solvents->end solubilizing_agents->end

Q2: I observed cell death in my experiment, but I don't see any precipitation. What could be the cause?

A2: Cell death in the absence of precipitation can be due to several factors:

  • DMSO Toxicity: As mentioned, high concentrations of DMSO are toxic to cells. Ensure your final DMSO concentration is as low as possible.

  • This compound Cytotoxicity: The compound itself may have cytotoxic effects on your specific cell line at the concentration you are using. It is crucial to perform a dose-response experiment (viability assay) to determine the optimal, non-toxic working concentration for your cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a this compound stock solution is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is advisable to use newly opened DMSO as it is hygroscopic, and absorbed water can impact solubility.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[2] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What is the recommended method for diluting the this compound stock solution into cell culture media?

A3: A serial dilution method is recommended to prevent precipitation. Directly adding a concentrated stock to a large volume of aqueous media can cause the compound to crash out of solution.

Q4: What are some alternatives to DMSO for solubilizing this compound for cell culture experiments?

A4: If DMSO is not suitable for your experimental system, other solvents and solubilizing agents can be considered. These include:

  • Ethanol: Can be used as a co-solvent, but the final concentration should be kept low to avoid cytotoxicity.

  • Polyethylene glycol (PEG 400): A less toxic alternative to DMSO that can be used to dissolve some hydrophobic compounds.

  • Solubilizing agents: Agents like cyclodextrins or non-ionic detergents (e.g., Tween 80) can be used to increase the aqueous solubility of hydrophobic compounds. However, their effects on your specific cell line should be evaluated.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
DMSO100 mg/mL (172.87 mM)Use fresh, anhydrous DMSO for best results.[3]
DMSO10 mMRecommended concentration for stock solutions.[2]

Experimental Protocols

Protocol: Preparation of this compound Working Solution in Cell Culture Media

This protocol describes the preparation of a 10 µM working solution of this compound in a final volume of 10 mL of cell culture medium, starting from a 10 mM DMSO stock solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Pipettes and sterile tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock, dissolve 0.578 mg of this compound (MW: 578.46 g/mol ) in 100 µL of DMSO.

    • Vortex briefly to ensure the compound is fully dissolved.

    • Store the stock solution in aliquots at -20°C or -80°C.

  • Prepare an Intermediate Dilution (100X Working Stock):

    • Warm the 10 mM stock solution to room temperature.

    • In a sterile microcentrifuge tube, add 10 µL of the 10 mM this compound stock solution to 990 µL of sterile cell culture medium. This creates a 100 µM (100X) working stock solution.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Prepare the Final Working Solution (1X):

    • Add 100 µL of the 100 µM intermediate dilution to 9.9 mL of pre-warmed cell culture medium in your culture vessel.

    • Gently swirl the vessel to ensure even distribution of the compound.

    • The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.01%.

Signaling Pathway Diagram

DDO_2728_Signaling_Pathway DDO_2728 This compound ALKBH5 ALKBH5 (m6A Demethylase) DDO_2728->ALKBH5 Inhibits Increased_m6A Increased m6A Levels DDO_2728->Increased_m6A m6A_mRNA m6A-modified mRNA ALKBH5->m6A_mRNA Demethylates TACC3_cMyc_mRNA TACC3 and c-Myc mRNA (m6A-modified) m6A_mRNA->TACC3_cMyc_mRNA Decreased_Stability Decreased mRNA Stability Increased_m6A->Decreased_Stability Reduced_Protein Reduced TACC3 and c-Myc Protein Levels Decreased_Stability->Reduced_Protein Cell_Cycle_Arrest Cell Cycle Arrest Reduced_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Reduced_Protein->Apoptosis Antitumor_Activity Antitumor Activity Cell_Cycle_Arrest->Antitumor_Activity Apoptosis->Antitumor_Activity

References

addressing resistance to DDO-2728 in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDO-2728, a selective inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, particularly the emergence of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, 2-OG independent inhibitor of AlkB homologue 5 (ALKBH5), an m6A RNA demethylase.[1] By inhibiting ALKBH5, this compound leads to an increase in the overall levels of m6A methylation in mRNA.[2] This alteration in the epitranscriptome can affect the stability, translation, and splicing of target mRNAs, ultimately leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in susceptible cancer cell lines.[2]

Q2: Which cancer cell lines are reported to be sensitive to this compound?

A2: this compound has demonstrated potent anti-proliferative activity in Acute Myeloid Leukemia (AML) cell lines, specifically MOLM-13 and MV4-11.[2][3] It has shown weaker toxicity in HEK293 (human embryonic kidney) and HUVEC (human umbilical vein endothelial) cells.

Q3: What are the key downstream targets of the ALKBH5-TACC3 signaling axis affected by this compound?

A3: this compound treatment has been shown to significantly reduce the abundance of TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3) and the proto-oncogene c-Myc at both the mRNA and protein levels in MOLM-13 and MV4-11 cells.

Q4: What is the recommended concentration range for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary between cell lines. For sensitive AML cell lines like MOLM-13 and MV4-11, IC50 values for proliferation inhibition (at 72 hours) are approximately 0.45 µM and 1.2 µM, respectively. For initial experiments, a dose-response curve ranging from 0.01 µM to 100 µM is recommended to determine the optimal concentration for your specific cell line.

Troubleshooting Guide: Addressing Resistance to this compound

The development of drug resistance is a significant challenge in cancer therapy. While specific resistance mechanisms to this compound have not been extensively documented, based on general principles of drug resistance, we can anticipate several potential mechanisms. This guide provides a framework for investigating why your cancer cell lines may be exhibiting resistance to this compound.

Issue 1: Higher than expected IC50 value or complete lack of response to this compound in a typically sensitive cell line.

Potential Cause Suggested Troubleshooting Steps Expected Outcome if Hypothesis is Correct
1. Altered ALKBH5 Expression or Function a. Verify ALKBH5 expression: Perform Western blot or qPCR to compare ALKBH5 protein and mRNA levels between your resistant cells and sensitive parental cells. b. Sequence ALKBH5: Sequence the ALKBH5 gene in resistant cells to identify potential mutations that could prevent this compound binding.a. Lower or absent ALKBH5 expression in resistant cells. b. Identification of mutations in the this compound binding pocket.
2. Increased Drug Efflux a. Use efflux pump inhibitors: Co-treat resistant cells with this compound and known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein/ABCB1). b. Measure intracellular this compound: Use techniques like LC-MS to quantify intracellular concentrations of this compound in treated sensitive and resistant cells.a. Co-treatment restores sensitivity to this compound. b. Lower intracellular accumulation of this compound in resistant cells.
3. Activation of Bypass Signaling Pathways a. Perform pathway analysis: Use phosphoproteomics or RNA sequencing to identify upregulated pro-survival pathways (e.g., STAT3, Akt) in resistant cells. b. Test combination therapies: Treat resistant cells with this compound and an inhibitor of the identified bypass pathway.a. Identification of hyperactivated survival pathways. b. Synergistic or additive cytotoxic effects observed with the combination treatment.
4. Alterations in the m6A Machinery a. Profile m6A writers and readers: Analyze the expression levels of key m6A methyltransferases (e.g., METTL3/14) and m6A binding proteins (e.g., YTHDF1/2/3) via qPCR or Western blot.a. Compensatory upregulation of m6A writers or altered expression of m6A readers that promote survival.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Value Assay Reference
ALKBH5 IC502.97 µMFluorescence Polarization (FP)
ALKBH5 KD6.62 µM-
MOLM-13 IC500.45 µMProliferation (72h)
MV4-11 IC501.2 µMProliferation (72h)

Experimental Protocols

1. Cell Viability Assay (MTT/XTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

  • Incubation: Incubate for 2-4 hours (MTT) or 4-6 hours (XTT) until a color change is apparent.

  • Solubilization (for MTT): Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for ALKBH5 and Downstream Targets

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALKBH5, TACC3, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

3. Global m6A Quantification Assay

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a standard RNA extraction kit. Ensure high purity and integrity of the RNA.

  • m6A Quantification: Use a commercially available m6A quantification kit (e.g., colorimetric or fluorometric ELISA-like assay) according to the manufacturer's instructions. These kits typically involve capturing the m6A-modified RNA and detecting it with a specific antibody.

  • Data Analysis: Calculate the percentage of m6A in the total RNA for each sample. Compare the m6A levels in this compound-treated cells to the control cells. An increase in the m6A percentage is expected upon ALKBH5 inhibition.

Visualizations

DDO_2728_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DDO_2728 This compound ALKBH5 ALKBH5 (m6A Demethylase) DDO_2728->ALKBH5 Inhibits m6A_mRNA m6A-modified mRNA ALKBH5->m6A_mRNA Demethylates TACC3_mRNA TACC3 mRNA m6A_mRNA->TACC3_mRNA Decreased Stability cMyc_mRNA c-Myc mRNA m6A_mRNA->cMyc_mRNA Decreased Stability mRNA mRNA mRNA->m6A_mRNA METTL3/14 (Methylation) TACC3_Protein TACC3 Protein TACC3_mRNA->TACC3_Protein Translation cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Cycle_Arrest Cell Cycle Arrest TACC3_Protein->Cell_Cycle_Arrest cMyc_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits ALKBH5, increasing m6A mRNA levels and reducing TACC3/c-Myc.

Resistance_Workflow Start Cell line shows resistance to this compound Check_ALKBH5 1. Analyze ALKBH5 - Expression (WB/qPCR) - Sequence for mutations Start->Check_ALKBH5 Efflux_Pump_Assay 2. Investigate Drug Efflux - Co-treat with pump inhibitors - Measure intracellular drug Check_ALKBH5->Efflux_Pump_Assay No significant ALKBH5 changes Conclusion Identify Resistance Mechanism & Propose Combination Therapy Check_ALKBH5->Conclusion ALKBH5 mutation or loss identified Pathway_Analysis 3. Profile Signaling Pathways - RNA-seq / Proteomics Efflux_Pump_Assay->Pathway_Analysis No evidence of increased efflux Efflux_Pump_Assay->Conclusion Efflux pump overexpression confirmed m6A_Machinery 4. Assess m6A Machinery - Expression of writers/readers Pathway_Analysis->m6A_Machinery No clear bypass pathway identified Pathway_Analysis->Conclusion Bypass pathway activation found m6A_Machinery->Conclusion

Caption: Workflow for investigating resistance to this compound in cancer cell lines.

Troubleshooting_Tree Start Unexpected Experimental Outcome with this compound Q1 Is the IC50 higher than expected? Start->Q1 A1_Yes Potential Resistance. Proceed to Resistance Workflow. Q1->A1_Yes Yes A1_No Is there high variability between replicates? Q1->A1_No No A2_Yes Check experimental technique: - Cell seeding density - Drug dilution accuracy - Reagent quality A1_No->A2_Yes Yes A2_No Are downstream effects (e.g., decreased c-Myc) not observed? A1_No->A2_No No A3_Yes Verify drug activity: - Check drug storage - Test on a sensitive control cell line - Confirm incubation time A2_No->A3_Yes Yes A3_No Consult further literature or contact technical support. A2_No->A3_No No

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

Technical Support Center: Enhancing the In Vivo Stability of DDO-2728

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDO-2728, a selective inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the in vivo stability of this compound.

Troubleshooting Guides

This section provides practical guidance in a question-and-answer format to troubleshoot specific issues you may encounter during your in vivo experiments with this compound.

Question 1: I'm observing rapid clearance and a short half-life of this compound in my animal model. What are the likely causes and how can I address this?

Answer: Rapid clearance of this compound is likely due to metabolic instability. Based on its chemical structure, several metabolic pathways could contribute to its degradation.

Potential Metabolic Liabilities of this compound:

  • Oxidation of Aromatic Rings: The phenyl and pyrazolopyrimidine rings in this compound are susceptible to cytochrome P450 (CYP450) mediated oxidation. This often occurs at electron-rich positions and can be a primary route of metabolism for many small molecules.

  • Metabolism of the Pyrazole Moiety: Pyrazole rings can undergo various biotransformations, including oxidation.

  • Ester Hydrolysis: The ester linkage in this compound is a potential site for hydrolysis by esterase enzymes present in plasma and tissues, which would cleave the molecule.

Strategies to Improve In Vivo Stability:

  • Structural Modification:

    • Blocking Metabolic Hotspots: Introduce metabolically stable groups at positions prone to oxidation. For example, replacing a hydrogen atom with a fluorine or a methyl group on the aromatic rings can hinder CYP450-mediated hydroxylation.

    • Bioisosteric Replacement: Replace metabolically labile groups with more stable alternatives that retain biological activity. For instance, the ester linkage could be replaced with a more stable amide bond.

    • Scaffold Hopping: Consider replacing the entire pyrazolopyrimidine core with a different heterocyclic system that may have improved metabolic stability while maintaining the necessary pharmacophore for ALKBH5 inhibition.

  • Formulation Strategies:

    • Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from metabolic enzymes and prolong its circulation time.

    • Nanoparticle Formulation: Similar to liposomes, formulating this compound into nanoparticles can enhance its stability and alter its pharmacokinetic profile.

    • Co-administration with CYP Inhibitors: While not a long-term solution for a therapeutic, co-administering a general CYP450 inhibitor (like 1-aminobenzotriazole (B112013) in preclinical studies) can help determine the extent to which CYP-mediated metabolism contributes to clearance.

Question 2: My in vivo efficacy is lower than expected based on in vitro potency. Could this be related to stability issues?

Answer: Yes, a discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor pharmacokinetic properties, including low in vivo stability. If this compound is rapidly metabolized and cleared, it may not reach or maintain a sufficient concentration at the tumor site to exert its therapeutic effect.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low in vivo efficacy.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a selective inhibitor of AlkB homolog 5 (ALKBH5), an enzyme that removes the N6-methyladenosine (m6A) modification from mRNA.[1] By inhibiting ALKBH5, this compound increases the overall level of m6A methylation on mRNA. This can lead to altered stability and translation of key oncogenic transcripts, such as TACC3, resulting in cell cycle arrest and apoptosis in cancer cells like acute myeloid leukemia (AML).[1]

ALKBH5 Signaling Pathway in AML

References

challenges in synthesizing DDO-2728 for research use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DDO-2728, a selective inhibitor of the ALKBH5 protein. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of this compound.

Synthesis of this compound

This compound belongs to the pyrazolo[1,5-a]pyrimidine (B1248293) class of heterocyclic compounds. The synthesis of this scaffold can present challenges related to regioselectivity and reaction conditions.

Question: My synthesis of the pyrazolo[1,5-a]pyrimidine core is resulting in a low yield. What are the common causes and how can I optimize the reaction?

Answer: Low yields in pyrazolo[1,5-a]pyrimidine synthesis can stem from several factors. Here are some common issues and troubleshooting suggestions:

  • Suboptimal Reaction Conditions: The cyclization step is often sensitive to temperature and catalysts.

    • Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times for similar structures.

    • Catalyst Choice: Acid or base catalysts are often employed. Experiment with different catalysts, such as acetic acid, piperidine, or a Lewis acid, to find the optimal conditions for your specific starting materials.

  • Side Reactions: The formation of unwanted by-products can significantly reduce the yield of the desired product.

    • Control of Regioselectivity: The reaction of 5-aminopyrazoles with β-dicarbonyl compounds can lead to different isomers. Careful control of reaction conditions is crucial to favor the desired regioisomer.

    • Dimerization: Under certain conditions, starting materials or intermediates can dimerize. Adjusting the concentration of reactants may help to minimize this.

  • Purity of Starting Materials: Impurities in the starting 5-aminopyrazole or the β-dicarbonyl equivalent can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques before proceeding.

Question: I am observing the formation of multiple isomers during my synthesis. How can I improve the regioselectivity of the reaction?

Answer: Achieving high regioselectivity is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. Here are some strategies to improve it:

  • Choice of β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound or its equivalent can influence the regioselectivity of the cyclization. Using a non-symmetric β-dicarbonyl will likely lead to a mixture of products.

  • Reaction Conditions: The solvent, temperature, and catalyst can all impact the regioselectivity. A systematic optimization of these parameters is recommended. For instance, some reactions show improved regioselectivity at lower temperatures over a longer reaction time.

  • Protecting Groups: In some cases, using a protecting group on one of the nitrogen atoms of the aminopyrazole can direct the cyclization to the desired position.

Purification of this compound

Question: I am having difficulty purifying the final this compound product. What are the recommended purification methods?

Answer: The purification of pyrazolo[1,5-a]pyrimidine derivatives like this compound typically involves standard chromatographic techniques.

  • Flash Column Chromatography: This is the most common method for purifying these types of compounds.

    • Stationary Phase: Silica gel is typically used as the stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., heptane (B126788) or hexane) and a polar solvent (e.g., ethyl acetate) is commonly employed. The optimal gradient will need to be determined empirically based on TLC analysis.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective method for purification, especially for removing minor impurities.

Experimental Use of this compound

Question: I am not observing the expected biological activity of this compound in my cellular assays. What could be the issue?

Answer: Several factors can contribute to a lack of biological activity in cellular assays.

  • Compound Stability: Ensure that this compound is properly stored to maintain its stability. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at low temperatures and protected from light.

  • Solubility: this compound may have limited solubility in aqueous media. Ensure that the compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it into your cell culture medium. The final concentration of the vehicle solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Cell Line Sensitivity: The sensitivity to this compound can vary between different cell lines. The reported IC50 values for MOLM-13 and MV4-11 cells are 0.45 µM and 1.2 µM, respectively[1]. It is advisable to perform a dose-response experiment over a wide range of concentrations to determine the optimal concentration for your cell line of interest.

  • Assay Conditions: The duration of treatment and the specific endpoint being measured can influence the observed activity. The reported effects of this compound on cell cycle and apoptosis were observed after 48 hours of treatment[1].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of ALKBH5, an RNA demethylase. By inhibiting ALKBH5, this compound leads to an increase in the levels of N6-methyladenosine (m6A) on mRNA. This increase in m6A can affect mRNA stability and translation, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cell lines[1].

Q2: What are the key analytical techniques for characterizing this compound?

A2: The primary methods for characterizing this compound are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Q3: What is the reported in vitro and in vivo activity of this compound?

A3:

  • In Vitro: this compound has been shown to inhibit the proliferation of acute myeloid leukemia (AML) cell lines, such as MOLM-13 and MV4-11, with IC50 values in the sub-micromolar to low micromolar range[1]. It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis[1].

  • In Vivo: In a mouse xenograft model using MV4-11 cells, this compound was shown to suppress tumor growth[1].

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (Proliferation) MOLM-130.45 µM[1]
MV4-111.2 µM[1]
ALKBH5 Inhibition (IC50) In vitro assay2.97 µM[1]

Experimental Protocols

General Protocol for a Cellular Proliferation Assay using this compound
  • Cell Seeding: Seed the desired cancer cell line (e.g., MV4-11) in a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Add the diluted this compound solutions to the appropriate wells of the 96-well plate. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

DDO_2728_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_final Final Product 5_Aminopyrazole 5-Aminopyrazole Derivative Cyclization Cyclization/ Condensation 5_Aminopyrazole->Cyclization Beta_Dicarbonyl β-Dicarbonyl Equivalent Beta_Dicarbonyl->Cyclization DDO_2728_core Pyrazolo[1,5-a]pyrimidine Core Cyclization->DDO_2728_core Formation of pyrimidine ring DDO_2728 This compound DDO_2728_core->DDO_2728 Further Functionalization

Caption: Generalized synthesis pathway for the pyrazolo[1,5-a]pyrimidine core of this compound.

Experimental_Workflow Start Start: Prepare This compound Stock Solution Cell_Culture Seed Cells in Multi-well Plate Start->Cell_Culture Treatment Treat Cells with This compound Dilutions Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay Perform Cellular Assay (e.g., Viability, Apoptosis) Incubation->Assay Data_Analysis Analyze Data and Determine Endpoints Assay->Data_Analysis End End: Report Results Data_Analysis->End

Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.

Caption: A decision-making flowchart for troubleshooting common synthesis and purification problems.

References

Technical Support Center: DDO-2728 Preclinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the ALKBH5 inhibitor, DDO-2728, in preclinical models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help overcome common limitations and ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, 2-oxoglutarate (2-OG) independent inhibitor of the N6-methyladenosine (m6A) RNA demethylase, AlkB homologue 5 (ALKBH5).[1] Its mechanism of action involves binding to the m6A-binding pocket of ALKBH5, thereby preventing the demethylation of m6A on mRNA. This leads to an increase in m6A methylation levels, which can affect the stability and translation of target mRNAs, such as those of TACC3 and c-Myc, ultimately leading to anti-proliferative effects in cancer cells.[1]

Q2: What is the reported potency of this compound in biochemical and cell-based assays?

A2: this compound has a reported IC50 of 2.97 µM in a biochemical fluorescence polarization (FP) assay for ALKBH5 inhibition.[1] In cell-based assays, it exhibits anti-proliferative activity with IC50 values of 0.45 µM in MOLM-13 cells and 1.2 µM in MV4-11 cells.[1]

Q3: Is this compound selective for ALKBH5?

A3: this compound is reported to be selective for ALKBH5 and does not inhibit the related m6A demethylase FTO (ALKBH9) or ALKBH3.[1] However, a comprehensive off-target profile against a broader panel of kinases and other enzymes has not been widely published. It is a good practice to independently assess its selectivity in your experimental system.

Q4: I am observing a discrepancy between the biochemical IC50 and the effective concentration in my cell-based assays. What could be the reason?

A4: Discrepancies between biochemical and cellular potencies are common for small molecule inhibitors. Several factors can contribute to this, including:

  • Cell permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular target.

  • Efflux pumps: Cancer cells can express efflux pumps that actively remove the inhibitor from the cytoplasm.

  • Compound stability: The inhibitor may be metabolized or degraded in the cell culture medium or intracellularly.

  • High intracellular ATP concentrations: For ATP-competitive inhibitors, the high concentration of ATP in cells can outcompete the inhibitor. Although this compound is 2-OG independent, other intracellular factors could influence its binding.

Troubleshooting Guides

This section provides solutions to common issues encountered when working with this compound in preclinical models.

Issue 1: Poor Aqueous Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate in the stock solution upon dilution in aqueous buffers or cell culture media.

  • Inconsistent results in cell-based assays.

  • Low bioavailability in in vivo studies.

Troubleshooting Steps:

  • Optimize Solvent and Final Concentration: this compound is soluble in DMSO at 10 mM but is insoluble in water and ethanol. For cell-based assays, it is critical to keep the final DMSO concentration low (ideally <0.1%) to avoid solvent-induced toxicity. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in your assay medium.

  • In-Well Sonication: If precipitation occurs in the assay plate, gentle sonication can sometimes help to redissolve the compound.

  • Formulation for In Vivo Studies: For in vivo administration, a specific formulation is required to maintain solubility. A suggested formulation for intraperitoneal (i.p.) injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. Always prepare this formulation fresh before each use.

Issue 2: Suspected Off-Target Effects

Symptoms:

  • Phenotypes observed do not align with the known function of ALKBH5.

  • Cellular toxicity at concentrations where the on-target effect is not yet saturated.

  • Discrepancies between the phenotype observed with this compound and with genetic knockdown/knockout of ALKBH5.

Troubleshooting Steps:

  • Use a Structurally Unrelated Inhibitor: If available, use another ALKBH5 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely an on-target effect.

  • Genetic Validation: The most rigorous approach is to validate the phenotype using genetic methods. Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout ALKBH5 and check if the resulting phenotype matches that of this compound treatment.

  • Dose-Response Curve: Perform a careful dose-response analysis for your desired phenotype and for cell viability. A large window between the effective concentration for the phenotype and the concentration causing toxicity suggests a lower likelihood of off-target effects being the primary driver of the observed phenotype.

  • Off-Target Profiling: If resources permit, consider performing a kinase or broad target profile screen to identify potential off-target interactions (see Experimental Protocols section for a general approach).

Data Presentation

Table 1: In Vitro Potency and Efficacy of this compound

ParameterCell LineValueReference
Biochemical IC50 -2.97 µM
Cellular IC50 MOLM-130.45 µM
MV4-111.2 µM
Binding Affinity (Kd) -6.62 µMProbechem Biochemicals

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Animal ModelCell LineTreatmentOutcomeReference
Xenograft MV4-1110 mg/kg, i.p.Significant tumor growth inhibitionProbechem Biochemicals

Experimental Protocols

Protocol 1: General Cell-Based Assay with this compound
  • Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the this compound stock solution in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your desired assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo), western blot for downstream targets, or a functional assay.

Protocol 2: MV4-11 Xenograft Tumor Model
  • Cell Preparation: Culture MV4-11 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation and Administration: Prepare the this compound formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) fresh daily. Administer this compound at the desired dose (e.g., 10 mg/kg) via intraperitoneal injection daily. The control group should receive the vehicle solution.

  • Endpoint: Continue treatment for the planned duration (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint. Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

Protocol 3: General Kinase Off-Target Profiling
  • Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a broad panel of recombinant human kinases.

  • Compound Submission: Submit this compound at a concentration significantly higher than its ALKBH5 IC50 (e.g., 10 µM) to identify potential off-targets.

  • Data Analysis: The service will provide data on the percent inhibition of each kinase in the panel.

  • Hit Validation: For any significant "hits" (kinases that are inhibited by this compound), it is crucial to perform follow-up validation experiments, such as determining the IC50 of this compound for those specific kinases and conducting cell-based assays to confirm the off-target interaction.

Mandatory Visualizations

DDO_2728_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound ALKBH5 ALKBH5 This compound->ALKBH5 Inhibits m6A_mRNA m6A-modified mRNA ALKBH5->m6A_mRNA Demethylates mRNA mRNA m6A_mRNA->mRNA YTHDF2 YTHDF2 m6A_mRNA->YTHDF2 Binds Degradation Degradation YTHDF2->Degradation Promotes

Caption: Mechanism of action of this compound in inhibiting ALKBH5-mediated m6A demethylation.

Experimental_Workflow_Troubleshooting start Start Experiment with this compound observe_phenotype Observe Cellular Phenotype start->observe_phenotype expected_phenotype Is the phenotype consistent with ALKBH5 inhibition? observe_phenotype->expected_phenotype compare_phenotypes Compare Phenotypes observe_phenotype->compare_phenotypes on_target Likely On-Target Effect expected_phenotype->on_target Yes off_target_investigation Investigate Off-Target Effects expected_phenotype->off_target_investigation No genetic_validation Perform Genetic Validation (siRNA/CRISPR) off_target_investigation->genetic_validation genetic_validation->compare_phenotypes phenotype_match Phenotypes Match compare_phenotypes->phenotype_match Yes phenotype_mismatch Phenotypes Differ compare_phenotypes->phenotype_mismatch No off_target_profiling Consider Off-Target Profiling phenotype_mismatch->off_target_profiling

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

References

Technical Support Center: DDO-2728 Off-Target Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of potential off-target interactions of the ALKBH5 inhibitor, DDO-2728.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective inhibitor of AlkB homolog 5 (ALKBH5), an mRNA N6-methyladenosine (m6A) demethylase.[1][2] It has a reported IC50 of 2.97 μM.[1][2]

Q2: What is the known selectivity profile of this compound?

This compound has been shown to be selective for ALKBH5 over other members of the AlkB family, specifically FTO (ALKBH9) and ALKBH3.[2] However, a comprehensive screening of this compound against a broad panel of kinases or other protein families is not publicly available.

Q3: What are the known downstream effects of this compound?

This compound inhibits the demethylase activity of ALKBH5, leading to an increase in m6A methylation levels in mRNA.[1] This has been observed to induce cell apoptosis and cell cycle arrest in acute myeloid leukemia (AML) cells.[1] Specifically, this compound has been shown to downregulate the expression of TACC3 and c-Myc.[2]

Q4: What are common methods to identify potential off-target interactions of a small molecule like this compound?

Several experimental and computational methods can be employed to identify off-target interactions:

  • Kinase Profiling: Large panels of kinases are used to assess the inhibitory activity of the compound. This is a common method to identify off-target kinase interactions.

  • Chemical Proteomics: This approach uses chemical probes to capture the binding partners of a compound from cell lysates or living cells.

  • Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of proteins upon ligand binding in a cellular context, which can identify direct targets and off-targets.

  • Computational Approaches: In silico methods, such as docking simulations and similarity searching, can predict potential off-target interactions based on the compound's structure and the structures of known protein targets.

Troubleshooting Guides

Guide 1: Unexpected Phenotypes Observed in this compound Treated Cells

Problem: You are observing a cellular phenotype that is inconsistent with the known on-target effects of ALKBH5 inhibition.

Possible Cause: This could be due to an off-target interaction of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a Western blot to check for changes in the protein levels of known downstream targets of the ALKBH5 pathway, such as TACC3 and c-Myc.

    • Measure global m6A levels in your cells to confirm that this compound is inhibiting ALKBH5 activity.

  • Investigate Potential Off-Targets:

    • Kinome Profiling: If you suspect off-target kinase activity, perform a kinome scan to identify any kinases that are inhibited by this compound at the concentration you are using.

    • Chemical Proteomics: Employ a chemical proteomics approach to pull down binding partners of this compound in your cellular model.

    • CETSA: Use CETSA to identify proteins that are thermally stabilized by this compound, indicating direct binding.

  • Validate Potential Off-Targets:

    • Use RNAi or CRISPR/Cas9 to knock down the expression of the potential off-target protein and see if it recapitulates the observed phenotype.

    • If available, use a known selective inhibitor of the potential off-target to see if it produces the same phenotype.

Guide 2: Difficulty Confirming this compound Target Engagement in Cells

Problem: You are not observing the expected downstream effects of ALKBH5 inhibition (e.g., no change in m6A levels or downstream protein expression) after treating with this compound.

Possible Cause: Issues with compound stability, cell permeability, or experimental conditions.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration:

    • Ensure the this compound stock solution is properly prepared and stored.

    • Verify the final concentration of this compound in your cell culture medium.

  • Optimize Treatment Conditions:

    • Perform a dose-response experiment to determine the optimal concentration of this compound in your cell line.

    • Optimize the treatment duration.

  • Directly Measure Target Engagement:

    • Perform a Cellular Thermal Shift Assay (CETSA) to directly assess the binding of this compound to ALKBH5 in your cells. An increase in the thermal stability of ALKBH5 in the presence of this compound would confirm target engagement.

Quantitative Data Summary

ParameterValueCell LinesReference
This compound IC50 (ALKBH5) 2.97 µMN/A (Biochemical Assay)[1][2]
This compound Proliferation IC50 0.45 µMMOLM-13MedchemExpress
1.2 µMMV4-11MedchemExpress

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to validate the engagement of this compound with its target, ALKBH5, in intact cells.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against ALKBH5

  • Secondary antibody for Western blotting

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration or with DMSO as a vehicle control for the specified time.

  • Harvesting: Harvest the cells by centrifugation and wash with PBS.

  • Heating: Resuspend the cell pellets in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Western Blotting: Collect the supernatant and analyze the amount of soluble ALKBH5 by Western blotting using an ALKBH5-specific antibody.

  • Analysis: Quantify the band intensities and plot the amount of soluble ALKBH5 as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.

Visualizations

ALKBH5_Signaling_Pathway cluster_nucleus Nucleus mRNA_m6A mRNA (m6A) mRNA mRNA mRNA_m6A->mRNA ALKBH5 ALKBH5 ALKBH5->mRNA_m6A demethylation TACC3_mRNA TACC3 mRNA ALKBH5->TACC3_mRNA stabilizes cMyc_mRNA c-Myc mRNA ALKBH5->cMyc_mRNA stabilizes DDO2728 This compound DDO2728->ALKBH5 inhibition TACC3_protein TACC3 Protein TACC3_mRNA->TACC3_protein translation cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein translation Proliferation Cell Proliferation & Survival TACC3_protein->Proliferation cMyc_protein->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: this compound inhibits ALKBH5, leading to reduced TACC3 and c-Myc expression.

Experimental_Workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_off_target Off-Target Identification cluster_confirmation Off-Target Confirmation cluster_conclusion Conclusion A Unexpected Phenotype with this compound B Confirm ALKBH5 Inhibition (m6A levels, downstream targets) A->B C Kinome Scan B->C If on-target effect is confirmed D Chemical Proteomics B->D E CETSA B->E F Genetic Knockdown (siRNA/CRISPR) C->F G Use Selective Inhibitor of Off-Target C->G D->F D->G E->F E->G H Identify Off-Target Responsible for Phenotype F->H G->H

Caption: Workflow for investigating unexpected phenotypes of this compound.

References

strategies to enhance the anti-tumor efficacy of DDO-2728

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DDO-2728 to enhance anti-tumor efficacy. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the mRNA m6A demethylase AlkB homologue 5 (ALKBH5).[1][2] It does not inhibit FTO (ALKBH9) or ALKBH3.[2] By inhibiting ALKBH5, this compound increases the overall levels of N6-methyladenosine (m6A) on mRNA, which in turn affects mRNA stability and translation.[1]

Q2: What are the known downstream targets of this compound?

A2: this compound has been shown to target the ALKBH5-TACC3 signaling axis.[2] This leads to a significant reduction in the mRNA and protein levels of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the proto-oncogene c-Myc in acute myeloid leukemia (AML) cells.[1][2]

Q3: What is the effect of this compound on cancer cells?

A3: this compound exhibits anti-proliferative activity in AML cells by inducing cell cycle arrest at the G1/M phase and promoting apoptosis.[1]

Q4: Is this compound effective in vivo?

A4: Yes, in a xenograft model using MV4-11 AML cells, intraperitoneal administration of this compound at 10 mg/kg significantly inhibited tumor growth without notable toxicity or changes in the weight of mice and their main organs.[2]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound in our cell line.

  • Possible Cause 1: Cell line variability.

    • Troubleshooting Step: Ensure you are using a consistent cell line passage number. Perform cell line authentication to rule out contamination or misidentification.

  • Possible Cause 2: Compound stability.

    • Troubleshooting Step: this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). Prepare fresh dilutions from a stock solution for each experiment.

  • Possible Cause 3: Assay conditions.

    • Troubleshooting Step: Standardize cell seeding density and treatment duration. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).

Issue 2: No significant decrease in TACC3 or c-Myc protein levels after this compound treatment.

  • Possible Cause 1: Insufficient treatment time or concentration.

    • Troubleshooting Step: Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., 0-10 µM) experiment to determine the optimal conditions for observing a reduction in TACC3 and c-Myc levels in your specific cell line.[1]

  • Possible Cause 2: Dominant alternative pathways.

    • Troubleshooting Step: Your cell line might have alternative pathways that regulate TACC3 and c-Myc, making them less sensitive to ALKBH5 inhibition. Consider investigating upstream regulators of TACC3 and c-Myc in your model system.

  • Possible Cause 3: Antibody quality.

    • Troubleshooting Step: Validate your primary antibodies for TACC3 and c-Myc using positive and negative controls to ensure they are specific and sensitive.

Rational Combination Strategies to Enhance Efficacy

Given that this compound reduces the expression of TACC3 and c-Myc, combination therapies targeting these or related pathways could offer synergistic anti-tumor effects.

  • Combination with c-Myc Inhibitors: Since this compound downregulates c-Myc, combining it with a direct c-Myc inhibitor, such as 10058-F4 or MYCi975, could lead to a more profound suppression of MYC-driven oncogenic programs.[3][4] This dual approach may be particularly effective in c-Myc-addicted cancers like AML.[5][6]

  • Combination with TACC3 Inhibitors: TACC3 is crucial for microtubule stability and mitotic spindle formation.[7] Combining this compound with a TACC3 inhibitor, such as BO-264 or KHS101, could induce mitotic catastrophe and enhance cell death in cancer cells with high TACC3 expression.[8][9][10]

  • Combination with Immunotherapy: Inhibition of ALKBH5 has been shown to enhance the efficacy of anti-PD-1 therapy.[11][12] This is potentially due to the modulation of the tumor microenvironment, including a reduction in lactate (B86563) levels and a decrease in suppressive immune cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[11][12] Therefore, combining this compound with immune checkpoint inhibitors is a promising strategy.

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound have not yet been reported, the following are potential avenues for cancer cells to evade its anti-tumor effects, based on general principles of resistance to epigenetic therapies:

  • Upregulation of Drug Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell, reducing its intracellular concentration.[13]

  • Activation of Compensatory Pathways: Tumor cells might develop resistance by activating signaling pathways that bypass the need for TACC3 or c-Myc, or by upregulating other m6A demethylases like FTO, although this compound is selective for ALKBH5.

  • Mutations in the Drug Target: While less common for enzyme inhibitors that are not ATP-competitive, mutations in the ALKBH5 gene could potentially alter the binding site of this compound, reducing its inhibitory activity.

  • Alterations in Downstream m6A Readers: Changes in the expression or function of m6A "reader" proteins, such as those in the YTH domain family, could alter the cellular response to the this compound-induced increase in m6A levels.[13]

Data Tables

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)
MOLM-13Acute Myeloid Leukemia0.4572
MV4-11Acute Myeloid Leukemia1.272

Data compiled from existing research.[1]

Table 2: In Vivo Efficacy of this compound

Xenograft ModelTreatmentDosageOutcome
MV4-11This compound (i.p.)10 mg/kg, daily for 14 daysSignificant inhibition of tumor growth

Data compiled from existing research.[1]

Experimental Protocols

1. Cell Viability Assay (MTT/XTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with this compound at relevant concentrations (e.g., 5 and 10 µM) for 48 hours.[1]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

3. Western Blotting for TACC3 and c-Myc

  • Protein Extraction: Treat cells with this compound (e.g., 0-10 µM) for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against TACC3, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Diagrams

DDO_2728_Mechanism_of_Action DDO_2728 This compound ALKBH5 ALKBH5 DDO_2728->ALKBH5 Inhibits m6A m6A on mRNA ALKBH5->m6A Demethylates TACC3_mRNA TACC3 mRNA m6A->TACC3_mRNA Decreases Stability cMyc_mRNA c-Myc mRNA m6A->cMyc_mRNA Decreases Stability TACC3_protein TACC3 Protein TACC3_mRNA->TACC3_protein cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Apoptosis Apoptosis TACC3_protein->Apoptosis CellCycleArrest Cell Cycle Arrest TACC3_protein->CellCycleArrest cMyc_protein->Apoptosis cMyc_protein->CellCycleArrest

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Lines Treatment Treat with this compound +/- Combination Agent CellCulture->Treatment Viability Cell Viability Assay Treatment->Viability Apoptosis Apoptosis Assay Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot Xenograft Establish Xenograft Model Viability->Xenograft Inform Dosing InVivoTreatment Treat with this compound +/- Combination Agent Xenograft->InVivoTreatment TumorMeasurement Measure Tumor Growth InVivoTreatment->TumorMeasurement Toxicity Monitor Toxicity InVivoTreatment->Toxicity

Caption: General experimental workflow.

Troubleshooting_Guide Problem Problem Inconsistent IC50 Values Cause1 Possible Cause Cell Line Variability Problem->Cause1 Cause2 Possible Cause Compound Stability Problem->Cause2 Cause3 Possible Cause Assay Conditions Problem->Cause3 Solution1 Solution Authenticate Cell Line Use Consistent Passage Cause1->Solution1 Solution2 Solution Store Properly Prepare Fresh Dilutions Cause2->Solution2 Solution3 Solution Standardize Seeding Density Control Solvent Concentration Cause3->Solution3

Caption: Troubleshooting inconsistent IC50 values.

References

Technical Support Center: Managing Potential Cytotoxicity of DDO-2728 in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential cytotoxicity of DDO-2728 in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, 2-oxoglutarate (2-OG) independent inhibitor of AlkB homolog 5 (ALKBH5), an mRNA N6-methyladenosine (m6A) demethylase.[1] Its mechanism of action involves binding to the m6A-binding pocket of ALKBH5, leading to an increase in global m6A methylation levels.[1] This modulation of RNA methylation can affect the stability and translation of target mRNAs, such as TACC3 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]

Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?

Current research suggests that this compound exhibits a degree of selectivity for cancer cells over normal cells. Studies have shown that while this compound has potent anti-proliferative effects on acute myeloid leukemia (AML) cell lines like MOLM-13 and MV4-11, it displays relatively weak toxicity in normal human embryonic kidney (HEK293) cells and human umbilical vein endothelial cells (HUVECs).[1] This suggests a favorable therapeutic window, though it is crucial to empirically determine the cytotoxic effects on the specific normal cell types used in your experiments.

Q3: How can I assess the selectivity of this compound for cancer cells over normal cells in my experiments?

To determine the selectivity of this compound, you should perform parallel cytotoxicity assays on your cancer cell line of interest and a relevant normal (non-cancerous) cell line. The selectivity index (SI) can then be calculated using the following formula:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells. An SI value greater than 2 is generally considered to indicate promising selectivity.

Q4: What are the expected downstream effects of ALKBH5 inhibition by this compound?

Inhibition of ALKBH5 by this compound leads to an increase in m6A methylation of target mRNAs. This can result in decreased stability and/or translation of key oncogenes. For example, in AML cells, this compound treatment has been shown to reduce the mRNA and protein levels of TACC3 and c-Myc.[1] This disruption of oncogenic signaling pathways leads to cell cycle arrest, primarily at the G0/G1 phase, and induction of apoptosis.

Data Presentation: Comparative Cytotoxicity of ALKBH5 Inhibitors

The following table summarizes the available IC50 values for this compound and other ALKBH5 inhibitors in various cancer and normal cell lines. This data can help researchers anticipate the potential cytotoxic effects of ALKBH5 inhibition.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound MOLM-13Acute Myeloid Leukemia0.49[1]
MV4-11Acute Myeloid Leukemia1.2[1]
HEK293Normal Human Embryonic Kidney>1 (Relatively weak toxicity observed)[1]
HUVECNormal Human Umbilical Vein Endothelial>1 (Relatively weak toxicity observed)[1]
ALKBH5 Inhibitor 3 CCRF-CEMAcute Lymphoblastic Leukemia1.38 ± 0.30[2]
HL-60Acute Promyelocytic Leukemia11.9 ± 2.3[2]
K562Chronic Myelogenous Leukemia16.5 ± 2.1[2]
JurkatAcute T-cell Leukemia47.8 ± 28.3[2]
A-172Glioblastoma>50[2]
HEK-293TNormal Human Embryonic Kidney>50[2]
ALKBH5 Inhibitor 6 CCRF-CEMAcute Lymphoblastic Leukemia7.62 ± 2.61[2]
HL-60Acute Promyelocytic Leukemia11.0 ± 2.7[2]
K562Chronic Myelogenous Leukemia1.41 ± 0.12[2]
JurkatAcute T-cell Leukemia41.3 ± 4.7[2]
A-172Glioblastoma>50[2]
HEK-293TNormal Human Embryonic Kidney40.5 ± 13.1[2]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the kit manufacturer's instructions. Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell detachment solution (e.g., Trypsin-EDTA, being mindful of potential calcium chelation effects on Annexin V binding).

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 106 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePotential CauseRecommended Solution
High background absorbance Contamination of reagents or culture.Use fresh, sterile reagents and maintain aseptic technique.[3]
Phenol (B47542) red in the medium.Use phenol red-free medium during the MTT incubation step.[4]
This compound directly reduces MTT.Perform a cell-free control with this compound and MTT to check for direct reduction. If positive, consider an alternative assay.[4]
Low absorbance values Insufficient number of viable cells.Optimize cell seeding density.
MTT reagent is old or degraded.Prepare fresh MTT solution and store it protected from light.
Incomplete solubilization of formazan.Ensure complete dissolution by gentle mixing or using a stronger solubilization buffer.
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension before and during plating.
Pipetting errors.Calibrate pipettes and use consistent technique.
Edge effects on the plate.Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or medium.[4]
LDH Assay Troubleshooting
IssuePotential CauseRecommended Solution
High background in control wells High LDH activity in serum.Use low-serum (1-2%) or serum-free medium for the assay.[5]
Rough handling of cells.Pipette gently to avoid premature cell lysis.
Contamination.Ensure cell cultures are free from microbial contamination.[6]
Low signal Insufficient cell number.Optimize cell seeding density.
Assay performed too early.LDH release is a later event in apoptosis; ensure sufficient incubation time.
High variability between replicates Inconsistent supernatant transfer.Be careful and consistent when transferring the supernatant.
Bubbles in wells.Avoid introducing bubbles when adding reagents.
Apoptosis Assay (Flow Cytometry) Troubleshooting
IssuePotential CauseRecommended Solution
High percentage of necrotic cells in control Cells are unhealthy or overgrown.Use cells in the logarithmic growth phase.
Harsh cell handling.Handle cells gently during harvesting and staining.
Weak or no Annexin V signal Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment.
Loss of apoptotic cells during washing.Collect both the supernatant and adherent cells.
Incorrect buffer used.Use the calcium-rich binding buffer provided in the kit for Annexin V staining.[7]
High background fluorescence Inadequate washing.Increase the number of wash steps.
Spectral overlap between fluorochromes.Use proper compensation controls (single-stained samples).[7]

Mandatory Visualizations

DDO_2728_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DDO_2728 This compound ALKBH5 ALKBH5 (m6A Demethylase) DDO_2728->ALKBH5 Inhibits m6A_mRNA m6A-modified mRNA (e.g., TACC3, c-Myc) ALKBH5->m6A_mRNA Demethylates Degradation mRNA Degradation m6A_mRNA->Degradation Translation Translation Inhibition m6A_mRNA->Translation mRNA mRNA Reduced_Protein Reduced Protein Levels (TACC3, c-Myc) Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Apoptosis Apoptosis Reduced_Protein->Cell_Cycle_Arrest Reduced_Protein->Apoptosis Experimental_Workflow_Cytotoxicity cluster_assays Cytotoxicity Assays start Start seed_cells Seed Normal and Cancer Cells start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate mtt_assay MTT Assay (Viability) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubate->apoptosis_assay analyze_data Data Analysis (Calculate IC50) mtt_assay->analyze_data ldh_assay->analyze_data apoptosis_assay->analyze_data calculate_si Calculate Selectivity Index (SI) analyze_data->calculate_si end End calculate_si->end

References

Validation & Comparative

validating the selectivity of DDO-2728 for ALKBH5 over FTO

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals.

The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its removal is catalyzed by the demethylases ALKBH5 and FTO. Due to their roles in various diseases, including cancer, the development of selective inhibitors for these enzymes is of significant interest. This guide provides a comparative analysis of the selectivity of the inhibitor DDO-2728 for ALKBH5 over its homolog FTO, supported by available experimental data.

Quantitative Comparison of Inhibitory Activity

This compound has been identified as a selective inhibitor of ALKBH5.[1][2] Biochemical assays have demonstrated that this compound effectively inhibits ALKBH5 activity while showing no significant inhibition of FTO.[1]

Parameter ALKBH5 FTO Reference
IC50 2.97 µMNo inhibition reported[1][2]
Binding Affinity (Kd) 6.62 µMNo binding reported[1]

Table 1: Comparative inhibitory activity of this compound against ALKBH5 and FTO. The table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Kd) of this compound for ALKBH5 and FTO.

Experimental Methodologies

The selectivity of this compound was primarily determined using in vitro biochemical assays. A fluorescence polarization (FP) assay was utilized to measure the IC50 value against ALKBH5.[1] Below is a representative protocol for such an assay.

Representative Fluorescence Polarization (FP) Assay Protocol for ALKBH5/FTO Inhibition

This protocol is a generalized representation based on common practices for assessing ALKBH5 and FTO inhibitor activity.

1. Reagents and Materials:

  • Recombinant human ALKBH5 and FTO proteins

  • Fluorescently labeled m6A-containing RNA or DNA oligonucleotide probe

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 50 mM NaCl, 2 mM L-ascorbate, 300 µM 2-oxoglutarate (2OG), 300 µM (NH4)2Fe(SO4)2·6H2O

  • This compound and other control compounds dissolved in DMSO

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant ALKBH5 or FTO enzyme, and the fluorescently labeled m6A probe in the wells of a 384-well plate.

  • Add this compound at various concentrations to the wells. A DMSO control (vehicle) is also included.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction and inhibitor binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

ALKBH5 is an Fe(II)/α-ketoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine in RNA.[3] Its activity has been implicated in various cancer-related signaling pathways, including the JAK/STAT, PI3K/AKT, and Wnt signaling pathways.[4][5] Specifically, this compound has been reported to target the ALKBH5-TACC3 signaling axis.[1] Inhibition of ALKBH5 by this compound leads to an increase in m6A levels on target mRNAs, such as TACC3, which can affect their stability and translation, ultimately impacting cancer cell proliferation and survival.

ALKBH5_TACC3_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm DDO_2728 This compound ALKBH5 ALKBH5 DDO_2728->ALKBH5 Inhibition TACC3_mRNA_m6A TACC3 mRNA (m6A) ALKBH5->TACC3_mRNA_m6A Demethylation TACC3_mRNA TACC3 mRNA TACC3_Protein TACC3 Protein TACC3_mRNA->TACC3_Protein Translation TACC3_mRNA->TACC3_Protein Cell_Proliferation Cell Proliferation TACC3_Protein->Cell_Proliferation Promotes

Figure 1. this compound inhibits the ALKBH5-TACC3 signaling pathway.

References

Comparative Efficacy of DDO-2728 and Other ALKBH5 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of epitranscriptomics, the N6-methyladenosine (m6A) demethylase ALKBH5 has emerged as a critical therapeutic target in various diseases, particularly cancer. The development of small molecule inhibitors against ALKBH5 is a key focus for researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of the efficacy of a notable ALKBH5 inhibitor, DDO-2728, against other prominent inhibitors, supported by experimental data to inform research and drug development decisions.

Quantitative Comparison of ALKBH5 Inhibitors

The following table summarizes the key efficacy parameters of this compound and other selected ALKBH5 inhibitors. It is important to note that the experimental conditions for determining these values may vary between studies, which can influence direct comparisons.

InhibitorIC50 (ALKBH5)Binding Affinity (Kd)SelectivityIn Vitro Cellular IC50In Vivo Efficacy
This compound 2.97 µM (FP assay)[1]6.62 µMSelective over FTO and ALKBH30.45 µM (MOLM-13), 1.2 µM (MV4-11)Significantly suppressed tumor growth in an MV4-11 xenograft model[1]
ALKBH5-IN-3 (20m) 21 nM (FP assay)[2][3]-Highly selective vs. FTO and other AlkB members[3]-Stabilized ALKBH5 in HepG2 cells, increased cellular m6A levels[3]
ALKBH5-IN-5 (18l) 0.62 µM804 nM[4]Highly selective over FTO[4]0.63 µM (NB4)[4]Excellent antitumor activity in an NB4 tumor xenograft model (66.3% TGI at 1 mg/kg)[4]
W23-1006 3.848 µM[5]-~30-fold vs. FTO, ~8-fold vs. ALKBH3[6][5]10.31 µM (MDA-MB-231), 6.338 µM (BT549)Suppressed tumor growth and metastasis in a TNBC model[6]
TD19 1.5-3 µM145 nM (ITC), 17.5 nM (MST)[7]Does not inhibit FTO and ALKBH3 at 100 µM[7]9.5 µM (MOLM13), 7.2 µM (U87)[7]Displays good anticancer efficacy in AML and glioblastoma multiforme cell lines[7]
ALKBH5-IN-4 (Cmpd 3) 0.84 µM[8][9]--1.38 to 16.5 µM in various leukemia cell lines[8]Suppressed proliferation of leukemia cell lines[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols typically used in the evaluation of ALKBH5 inhibitors.

In Vitro ALKBH5 Inhibition Assay (Fluorescence Polarization)

This assay is commonly used to determine the IC50 values of inhibitors against ALKBH5.

  • Reagents and Materials : Recombinant human ALKBH5 protein, a fluorescently labeled m6A-containing RNA oligonucleotide probe, assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, and 0.01% Tween-20), and the test inhibitors.

  • Procedure :

    • A reaction mixture is prepared containing the ALKBH5 protein and the fluorescent probe at optimized concentrations in the assay buffer.

    • Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture in a microplate.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

  • Cell Culture : Cancer cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media and conditions.

  • Procedure :

    • Cells are seeded in 96-well plates at a predetermined density.

    • After allowing the cells to attach (for adherent cells) or stabilize, they are treated with serial dilutions of the ALKBH5 inhibitor.

    • The plates are incubated for a specific duration (e.g., 72 hours).

    • For an MTT assay, MTT reagent is added, and after incubation, the formazan (B1609692) crystals are solubilized, and the absorbance is read. For a CellTiter-Glo® assay, the reagent is added to measure ATP levels, which correlate with cell viability.

  • Data Analysis : The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Cellular m6A Quantification (m6A Dot Blot or ELISA)

This assay is used to confirm that the inhibitor increases global m6A levels in cells.

  • Sample Preparation : Total RNA is extracted from cells treated with the inhibitor or a vehicle control.

  • Procedure (Dot Blot) :

    • Serial dilutions of the RNA samples are spotted onto a nylon membrane.

    • The RNA is crosslinked to the membrane using UV light.

    • The membrane is blocked and then incubated with an anti-m6A antibody.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate. Methylene blue staining is often used as a loading control.

  • Procedure (ELISA) : An m6A RNA methylation quantification kit can be used according to the manufacturer's instructions, which typically involves binding RNA to a plate and detecting m6A levels with a specific antibody and a colorimetric readout[10][11][12][13].

  • Data Analysis : The intensity of the dots (dot blot) or the absorbance values (ELISA) are quantified to determine the relative m6A levels.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure :

    • Human cancer cells (e.g., MV4-11) are subcutaneously injected into the flanks of the mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the ALKBH5 inhibitor (e.g., this compound administered intraperitoneally) at a specific dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly.

  • Endpoint and Analysis : At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

ALKBH5 exerts its biological functions by demethylating specific mRNA transcripts, thereby regulating their stability and translation. This impacts various downstream signaling pathways implicated in cancer.

ALKBH5 Downstream Signaling Pathway

ALKBH5 has been shown to regulate key oncogenic pathways by targeting the mRNA of critical signaling components. For instance, ALKBH5 can regulate the expression of transcription factors like FOXM1 and TACC3, which are involved in cell cycle progression and proliferation[14]. Additionally, ALKBH5 has been implicated in the regulation of pathways such as PI3K/AKT/mTOR, Wnt/β-catenin, and JAK/STAT, depending on the cellular context[2][15][16].

ALKBH5_Signaling ALKBH5 ALKBH5 m6A_mRNA m6A-modified mRNA Targets (e.g., FOXM1, TACC3, AXIN2) ALKBH5->m6A_mRNA Removes m6A Demethylated_mRNA Demethylated mRNA YTHDF2 YTHDF2 (Reader Protein) m6A_mRNA->YTHDF2 Recognizes m6A Increased_Stability Increased mRNA Stability & Translation Demethylated_mRNA->Increased_Stability Leads to mRNA_Decay mRNA Decay YTHDF2->mRNA_Decay Promotes Downstream_Pathways Downstream Signaling Pathways (PI3K/AKT, Wnt, JAK/STAT) Increased_Stability->Downstream_Pathways Activates Cellular_Processes Cellular Processes (Proliferation, Survival, Metastasis) Downstream_Pathways->Cellular_Processes Regulates Experimental_Workflow Start Start: Novel Compound Biochemical_Assay Biochemical Assay (e.g., FP for IC50) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Promising Compounds Cell_Viability Cell Viability (Cellular IC50) Cell_Based_Assays->Cell_Viability m6A_Quantification m6A Quantification (Dot Blot/ELISA) Cell_Based_Assays->m6A_Quantification Target_Engagement Target Engagement (e.g., CETSA) Cell_Based_Assays->Target_Engagement In_Vivo_Studies In Vivo Efficacy (Xenograft Model) Cell_Viability->In_Vivo_Studies m6A_Quantification->In_Vivo_Studies Target_Engagement->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Toxicity Toxicity Studies In_Vivo_Studies->Toxicity Lead_Candidate Lead Candidate Selection PK_PD->Lead_Candidate Toxicity->Lead_Candidate

References

Targeting RNA Methylation in Acute Myeloid Leukemia: A Comparative Guide to FTO and ALKBH5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal shift in the understanding of Acute Myeloid Leukemia (AML) pathogenesis has been the recognition of reversible RNA modifications, known as epitranscriptomics, as key regulators of gene expression. Among these, N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and its dysregulation is implicated in the initiation and progression of AML. The m6A landscape is dynamically controlled by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. The m6A demethylases, including the fat mass and obesity-associated protein (FTO) and AlkB homologue 5 (ALKBH5), have emerged as promising therapeutic targets in AML.

This guide provides a comparative overview of the therapeutic strategies targeting FTO and ALKBH5 in AML, with a focus on the preclinical data of representative inhibitors. It is important to note that while both are m6A demethylases, small molecule inhibitors are being developed to selectively target each enzyme. A key example is DDO-2728, which is a selective inhibitor of ALKBH5, not FTO, and therefore this guide will compare the two distinct therapeutic approaches rather than a direct head-to-head of this compound with FTO inhibitors.

FTO Inhibition in AML

FTO is frequently overexpressed in various subtypes of AML, particularly those with t(11q23)/MLL rearrangements, t(15;17)/PML-RARA, FLT3-ITD, and/or NPM1 mutations.[1][2][3] High FTO expression is associated with an oncogenic role, promoting leukemogenesis and inhibiting AML cell differentiation.[1][3] FTO exerts its effects by demethylating m6A on the mRNA of key oncogenes and tumor suppressors, thereby altering their stability and translation.

Mechanism of Action of FTO Inhibitors

FTO inhibitors function by blocking the demethylase activity of the FTO protein. This leads to an increase in global m6A levels in AML cells. The increased m6A modification on target mRNAs, such as those for MYC, CEBPA, ASB2, and RARA, can lead to their destabilization or altered translation, ultimately suppressing the proliferation of leukemia cells and promoting their differentiation and apoptosis.

Preclinical Data for FTO Inhibitors

Several small-molecule inhibitors targeting FTO have been developed and have shown promising anti-leukemic activity in preclinical models.

InhibitorTargetIC50Cell LinesKey In Vitro EffectsIn Vivo Efficacy
FB23-2 FTO~2.5 µM (Biochemical assay)NB4, MONOMAC6Suppresses proliferation, promotes differentiation and apoptosis, arrests cell cycle at G1.Significantly inhibits progression of human AML cell lines and primary cells in xenotransplanted mice.
CS-1 FTO~100 nMHuman AML cellsSuppresses viability of primary AML cells and cell lines.Substantially prolongs survival of AML mice.
8a-1 (prodrug of 8a) FTONot specifiedNB4, MOLM13Suppressed AML cell viability, reduced m6A levels, downregulated c-Myc and CEBPA, and upregulated ASB2 and RARA.Showed obvious tumor-inhibiting efficacy in animal models.
FTO Signaling Pathway in AML

FTO's oncogenic role in AML is mediated through the regulation of several key signaling pathways. By demethylating and thus stabilizing the mRNA of genes like MYC and CEBPA, FTO promotes cell cycle progression and proliferation. Conversely, FTO reduces the stability of tumor suppressor mRNAs like ASB2 and RARA, thereby inhibiting myeloid differentiation.

FTO_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FTO FTO m6A_mRNA m6A-modified mRNA (e.g., MYC, CEBPA, ASB2, RARA) FTO->m6A_mRNA Demethylation mRNA mRNA m6A_mRNA->mRNA Translation Translation mRNA->Translation FTO_inhibitor FTO Inhibitors (e.g., FB23-2, CS-1) FTO_inhibitor->FTO Inhibition Protein Oncogenic Proteins (MYC, CEBPA) Tumor Suppressor Proteins (ASB2, RARA) Translation->Protein Proliferation Leukemic Cell Proliferation & Survival Protein->Proliferation Promotes Differentiation Myeloid Differentiation Protein->Differentiation Inhibits

Caption: FTO signaling pathway in AML.

ALKBH5 Inhibition in AML: The Case of this compound

ALKBH5 is another m6A demethylase that has been implicated in AML. Unlike FTO, which has a broader substrate range, ALKBH5 is more specific. This compound has been identified as a selective, 2-oxoglutarate-independent inhibitor of ALKBH5. It has been shown to not inhibit FTO or ALKBH3.

Mechanism of Action of this compound

This compound directly binds to ALKBH5, inhibiting its m6A demethylase activity. This leads to an increase in m6A methylation levels in AML cells. The primary target of the ALKBH5-DDO-2728 axis appears to be the TACC3-c-Myc signaling pathway. By increasing m6A on TACC3 mRNA, this compound leads to its reduced stability and subsequent downregulation of both TACC3 and c-Myc at the mRNA and protein levels.

Preclinical Data for this compound
InhibitorTargetIC50Cell LinesKey In Vitro EffectsIn Vivo Efficacy
This compound ALKBH52.97 µM (FP assay)MOLM-13, MV4-11Exhibits antiproliferation activity with IC50s of 0.45 µM (MOLM-13) and 1.2 µM (MV4-11). Increases m6A levels, induces apoptosis, and arrests the cell cycle.Significantly inhibited tumor growth in an MV4-11 xenograft tumor model at 10 mg/kg.
ALKBH5 Signaling Pathway in AML

The mechanism of ALKBH5 in AML, as elucidated through studies with this compound, involves the regulation of the TACC3 oncogene. ALKBH5 normally removes m6A from TACC3 mRNA, promoting its stability. Inhibition of ALKBH5 by this compound reverses this, leading to TACC3 mRNA degradation and subsequent downregulation of c-Myc.

ALKBH5_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ALKBH5 ALKBH5 m6A_TACC3_mRNA m6A-modified TACC3 mRNA ALKBH5->m6A_TACC3_mRNA Demethylation TACC3_mRNA TACC3 mRNA m6A_TACC3_mRNA->TACC3_mRNA Degradation TACC3_Protein TACC3 Protein TACC3_mRNA->TACC3_Protein Translation DDO2728 This compound DDO2728->ALKBH5 Inhibition cMyc_Protein c-Myc Protein TACC3_Protein->cMyc_Protein Stabilization Proliferation Leukemic Cell Proliferation cMyc_Protein->Proliferation Promotes

Caption: ALKBH5 signaling pathway in AML.

Experimental Protocols

Cell Proliferation Assay (General)

AML cell lines (e.g., MOLM-13, MV4-11, NB4) are seeded in 96-well plates and treated with various concentrations of the inhibitor (e.g., this compound, FB23-2) or DMSO as a control for 48-72 hours. Cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay or by direct cell counting. IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay

AML cells are treated with the inhibitor or DMSO for a specified time (e.g., 48 hours). Cells are then harvested, washed with PBS, and stained with Annexin V and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.

Cell Cycle Analysis

Cells are treated with the inhibitor or DMSO, harvested, and fixed in cold 70% ethanol (B145695) overnight. The fixed cells are then washed and stained with a solution containing PI and RNase A. DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

m6A Dot Blot Assay

Total RNA or mRNA is extracted from treated and control AML cells. The RNA is denatured and spotted onto a nitrocellulose membrane. The membrane is then blocked and incubated with an anti-m6A antibody, followed by a secondary antibody conjugated to horseradish peroxidase. The signal is detected using a chemiluminescence substrate.

Western Blotting

Total protein is extracted from cells, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and incubated with primary antibodies against target proteins (e.g., FTO, ALKBH5, c-Myc, TACC3, ASB2, RARA) and a loading control (e.g., GAPDH, β-actin). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Model

Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11). Once tumors are established or leukemia is engrafted, the mice are treated with the inhibitor (e.g., this compound administered intraperitoneally) or a vehicle control. Tumor volume and/or leukemia burden is monitored regularly. Animal survival is also recorded.

Conclusion

Targeting m6A demethylases presents a promising therapeutic avenue for AML. While both FTO and ALKBH5 are "erasers" of the m6A mark, they regulate distinct sets of target mRNAs and signaling pathways. FTO inhibitors like FB23-2 and CS-1 have demonstrated broad effects on AML cell proliferation, differentiation, and survival by modulating key leukemogenic pathways involving MYC, CEBPA, ASB2, and RARA. In contrast, the ALKBH5 inhibitor this compound exerts its anti-leukemic effects primarily through the ALKBH5-TACC3-c-Myc axis. The development of selective inhibitors for these enzymes, such as this compound for ALKBH5, allows for a more precise dissection of their roles in AML and offers tailored therapeutic strategies. Further research and clinical evaluation are warranted to determine the full therapeutic potential of targeting these distinct m6A erasers in AML.

References

A Comparative Analysis of DDO-2728's Efficacy in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Specific genetic subtypes of AML often dictate prognosis and treatment strategies. One of the most common and aggressive subtypes is driven by an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis. While direct FLT3 kinase inhibitors are a cornerstone of targeted therapy for this subtype, novel agents with alternative mechanisms of action are under active investigation.

This guide provides a comparative analysis of DDO-2728, a novel investigational agent, focusing on its effects on the FLT3-ITD subtype of AML. We compare its performance with established FLT3 inhibitors and provide detailed experimental data and protocols to support the findings.

Mechanism of Action: Targeting the m6A RNA Methylation Pathway

Unlike direct kinase inhibitors, this compound functions as a selective inhibitor of the AlkB homolog 5 (ALKBH5), an mRNA N6-methyladenosine (m6A) demethylase.[1] In AML, ALKBH5 is often aberrantly overexpressed and contributes to leukemogenesis.[2][3] It acts by removing m6A marks from the mRNA of specific oncogenes, most notably Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). This removal stabilizes the TACC3 transcript, leading to increased protein expression. TACC3, in turn, promotes the expression of downstream oncogenic factors like c-Myc, driving cell proliferation and survival.[4]

This compound inhibits ALKBH5, leading to an accumulation of m6A marks on TACC3 mRNA. This epigenetic mark signals the mRNA for degradation, thereby reducing TACC3 and c-Myc protein levels, which ultimately suppresses tumor cell growth.[1][4]

DDO-2728_Mechanism_of_Action cluster_0 Normal AML Cell State (High ALKBH5) cluster_1 This compound Treatment ALKBH5 ALKBH5 TACC3_mRNA TACC3 mRNA (low m6A) ALKBH5->TACC3_mRNA demethylates TACC3_Protein TACC3 Protein TACC3_mRNA->TACC3_Protein translation cMyc c-Myc Protein TACC3_Protein->cMyc promotes Proliferation Leukemic Proliferation & Survival cMyc->Proliferation drives DDO2728 This compound ALKBH5_i ALKBH5 DDO2728->ALKBH5_i inhibits TACC3_mRNA_i TACC3 mRNA (high m6A) ALKBH5_i->TACC3_mRNA_i demethylation blocked Degradation mRNA Degradation TACC3_mRNA_i->Degradation targeted for Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis leads to

Caption: Mechanism of ALKBH5 inhibition by this compound in AML cells.

Comparative Efficacy of this compound in FLT3-ITD AML Cell Lines

Published data demonstrates that this compound exhibits potent anti-proliferative activity against AML cell lines harboring the FLT3-ITD mutation. The two most characterized cell lines, MOLM-13 and MV4-11, are both positive for FLT3-ITD and also feature rearrangements of the KMT2A (MLL) gene, representing a high-risk AML subtype.[4][5][6][7][8]

Table 1: In Vitro Efficacy of this compound in FLT3-ITD Positive AML Cell Lines

Cell LineKey Genetic MarkersThis compound IC50 (µM)
MOLM-13 FLT3-ITD, KMT2A(MLL)-AF9 fusion, TP53-wt0.45[4]
MV4-11 FLT3-ITD, KMT2A(MLL)-AF4 fusion, TP53-wt1.2[4]

IC50 (Half-maximal inhibitory concentration) values represent the drug concentration required to inhibit cell proliferation by 50%. Data is based on a 72-hour incubation period.[1]

The sub-micromolar IC50 value in MOLM-13 cells highlights the significant potency of this compound in this AML subtype.

Comparison with Approved FLT3 Inhibitors

To contextualize the efficacy of this compound, its performance can be compared to that of established first and second-generation FLT3 kinase inhibitors. These agents act by directly inhibiting the constitutively active FLT3 receptor tyrosine kinase, a different mechanism than the epigenetic modulation induced by this compound.

Table 2: Comparative IC50 Values of this compound and Select FLT3 Inhibitors

InhibitorTarget ClassMOLM-13 IC50 (nM)MV4-11 IC50 (nM)
This compound ALKBH5 Inhibitor 450 [4]1200 [4]
Gilteritinib FLT3 Inhibitor (2nd Gen)~1-5~1-5
Quizartinib FLT3 Inhibitor (2nd Gen)~1-10~1-10
Midostaurin (B1676583) FLT3 Inhibitor (1st Gen)~200[5][9]Not consistently reported
LT-171-861 FLT3 Inhibitor (Novel)1.3[10]1.8[10]

Note: IC50 values for FLT3 inhibitors are compiled from various literature sources and may vary based on assay conditions.[5][9][10][11] The values for this compound have been converted to nM for direct comparison.

This comparison reveals that while second-generation FLT3 inhibitors like Gilteritinib and Quizartinib exhibit greater potency with IC50 values in the low nanomolar range, this compound demonstrates significant anti-leukemic activity through a completely distinct and novel mechanism. This alternative pathway presents a potential therapeutic strategy for patients who develop resistance to direct kinase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the efficacy of compounds like this compound.

Protocol 1: Cell Viability and IC50 Determination via Luminescence Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate AML suspension cells (e.g., MOLM-13, MV4-11) in triplicate into opaque-walled 96-well microplates at a density of 1 x 10⁴ cells per 50 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Preparation: Prepare a serial dilution of this compound (or other test compounds) in culture medium. Typically, a 10-point, 3-fold dilution series is prepared, starting from a top concentration of 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Add 50 µL of the diluted compound solutions to the corresponding wells, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., luminometer).

  • Data Analysis: Convert raw luminescence units to percentage of vehicle control. Plot the percentage viability against the log-transformed drug concentration and fit a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

IC50_Workflow start Start plate_cells Plate AML Cells (1x10⁴/well) start->plate_cells add_drug Add Drug to Wells plate_cells->add_drug prep_drug Prepare Serial Dilutions of this compound prep_drug->add_drug incubate Incubate for 72h (37°C, 5% CO₂) add_drug->incubate equilibrate Equilibrate Plate & Reagent to Room Temperature incubate->equilibrate add_ctg Add CellTiter-Glo® Reagent equilibrate->add_ctg lyse Lyse Cells on Shaker (2 min) Incubate (10 min) add_ctg->lyse read Read Luminescence lyse->read analyze Analyze Data: Calculate % Viability, Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end

Caption: Experimental workflow for determining IC50 values.
Protocol 2: Apoptosis Analysis via Annexin V/Propidium Iodide Staining

  • Cell Culture and Treatment: Seed 5 x 10⁵ AML cells in a 6-well plate and treat with this compound at specified concentrations (e.g., 5 µM and 10 µM) and a vehicle control for 48 hours.[1]

  • Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with 1 mL of cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within 1 hour. Use appropriate single-stain and unstained controls for compensation and gating.

  • Data Analysis: Quantify the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. The total percentage of apoptotic cells is the sum of early and late apoptotic populations.

Conclusion and Future Directions

The investigational compound this compound demonstrates significant and selective anti-proliferative and pro-apoptotic activity in preclinical models of FLT3-ITD positive AML. Its efficacy, with IC50 values in the sub-micromolar to low-micromolar range, is achieved by inhibiting the m6A RNA demethylase ALKBH5, a mechanism fundamentally different from the direct kinase inhibition of currently approved FLT3-targeted therapies.

This distinct mechanism of action suggests that ALKBH5 inhibition could be a valuable therapeutic strategy, particularly in scenarios of acquired resistance to FLT3 inhibitors. However, the current body of research on this compound is limited to a narrow range of AML subtypes. Further comprehensive studies are required to:

  • Evaluate the efficacy of this compound across a broader panel of AML cell lines representing different genetic subtypes (e.g., NPM1c, IDH1/2, TP53 mutated).

  • Investigate its potential for synergistic effects when combined with standard chemotherapy or other targeted agents.

  • Elucidate potential mechanisms of resistance to ALKBH5 inhibition.

References

Unraveling the Mechanism of DDO-2728: A Comparative Guide to a Novel ALKBH5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanism of action of DDO-2728, a selective inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. Through cross-validation in multiple cell lines, this document objectively compares its performance with other ALKBH5 inhibitors and presents supporting experimental data to illuminate its therapeutic potential in oncology.

This compound has emerged as a potent and selective inhibitor of ALKBH5, an enzyme frequently implicated in the progression of various cancers, including acute myeloid leukemia (AML). By modulating the epitranscriptomic landscape of cancer cells, this compound triggers a cascade of events leading to apoptosis and cell cycle arrest. This guide delves into the molecular underpinnings of this process, offering a comparative perspective against other compounds targeting the same pathway.

Comparative Efficacy of ALKBH5 Inhibitors

The anti-proliferative activity of this compound and other selective ALKBH5 inhibitors has been evaluated across a panel of cancer and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

CompoundCell LineCell TypeIC50 (µM)
This compound MOLM-13Acute Myeloid Leukemia0.45[1][2]
MV4-11Acute Myeloid Leukemia1.2[1][2]
HEK293Human Embryonic KidneyRelatively weak toxicity[2]
HUVECHuman Umbilical Vein Endothelial CellsRelatively weak toxicity
ALKBH5-IN-3 (Compound 20m) HepG2Liver CancerNot specified, but stabilizes ALKBH5
TD19 Acute Myeloid Leukemia cell linesAcute Myeloid LeukemiaGood anticancer efficacy
Glioblastoma multiforme cell linesGlioblastomaGood anticancer efficacy
Compound 3 HL-60Acute Promyelocytic Leukemia1.38 - 16.5 (range for multiple leukemia lines)
CCRF-CEMAcute Lymphoblastic Leukemia1.38 - 16.5 (range for multiple leukemia lines)
K562Chronic Myelogenous Leukemia1.38 - 16.5 (range for multiple leukemia lines)
JurkatAcute T-cell LeukemiaLow to negligible effect
A-172GlioblastomaLow to negligible effect
Compound 6 HL-60Acute Promyelocytic Leukemia1.38 - 16.5 (range for multiple leukemia lines)
CCRF-CEMAcute Lymphoblastic Leukemia1.38 - 16.5 (range for a multiple leukemia lines)
K562Chronic Myelogenous Leukemia1.38 - 16.5 (range for multiple leukemia lines)
JurkatAcute T-cell LeukemiaLow to negligible effect
A-172GlioblastomaLow to negligible effect

Mechanism of Action: The ALKBH5-TACC3-c-Myc Signaling Axis

This compound exerts its anti-tumor effects by selectively inhibiting the m6A demethylase activity of ALKBH5. This inhibition leads to an increase in the overall level of m6A methylation on messenger RNA (mRNA). A key downstream consequence of this action is the destabilization of the mRNA transcripts for Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the proto-oncogene c-Myc. The subsequent reduction in TACC3 and c-Myc protein levels disrupts critical cellular processes, ultimately inducing apoptosis and arresting the cell cycle in cancer cells.

This compound Signaling Pathway cluster_0 This compound Action cluster_1 Cellular Response This compound This compound ALKBH5 ALKBH5 This compound->ALKBH5 inhibits m6A methylation m6A methylation ALKBH5->m6A methylation demethylates TACC3 mRNA TACC3 mRNA m6A methylation->TACC3 mRNA destabilizes c-Myc mRNA c-Myc mRNA m6A methylation->c-Myc mRNA destabilizes TACC3 Protein TACC3 Protein TACC3 mRNA->TACC3 Protein translates to c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein translates to Apoptosis Apoptosis TACC3 Protein->Apoptosis Cell Cycle Arrest Cell Cycle Arrest c-Myc Protein->Cell Cycle Arrest

This compound inhibits ALKBH5, increasing m6A methylation and reducing TACC3/c-Myc.

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed protocols for key experimental assays are provided below.

Cell Viability (MTT) Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cells to be tested

  • This compound or other inhibitors

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors. Include a vehicle-only control. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Western Blot for TACC3 and c-Myc

This technique is used to detect and quantify the levels of TACC3 and c-Myc proteins in cell lysates.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-TACC3, anti-c-Myc, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets with RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TACC3, c-Myc, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of TACC3 and c-Myc to the loading control.

Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay cluster_western Western Blot Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound MTT Assay MTT Assay Treat with this compound->MTT Assay Protein Extraction Protein Extraction Treat with this compound->Protein Extraction Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detect TACC3 & c-Myc Detect TACC3 & c-Myc Western Blot->Detect TACC3 & c-Myc

Workflow for validating this compound's effects on cell viability and protein expression.

References

A Comparative Analysis of DDO-2728 and Standard Therapies in Acute Myeloid Leukemia: An In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the promising in vivo efficacy of the novel ALKBH5 inhibitor, DDO-2728, in the context of Acute Myeloid Leukemia (AML). This guide provides a comparative overview of this compound's performance against standard-of-care AML therapies, including the conventional "7+3" chemotherapy regimen and the targeted BCL-2 inhibitor, venetoclax (B612062). The data presented herein is intended for researchers, scientists, and drug development professionals to inform ongoing and future research in AML therapeutics.

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy with a critical need for novel therapeutic strategies. This compound, a selective inhibitor of the m6A demethylase ALKBH5, has demonstrated significant anti-tumor activity in a preclinical AML model. This report synthesizes available in vivo data to facilitate a direct comparison with established AML treatments. While direct head-to-head studies are not yet available, this guide collates data from independent xenograft studies to provide a preliminary comparative assessment of efficacy.

In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of this compound, the "7+3" regimen (cytarabine and daunorubicin), and venetoclax in AML xenograft models. To facilitate a relevant comparison, data from studies utilizing the MV4-11 cell line are prioritized where available, as this is the model for which this compound in vivo data has been reported.

Therapeutic Agent AML Model Dosage and Administration Key Efficacy Endpoints Source
This compound MV4-11 Xenograft10 mg/kg, intraperitoneal injectionSignificantly inhibited tumor growth.[1]
"7+3" Regimen MA9-NRas XenograftCytarabine (B982): 25 mg/kg, i.p. daily for 5 days; Doxorubicin (B1662922): 1 mg/kg, i.v. on days 1, 3, 5Reduced disease burden and increased survival.[2][2]
Venetoclax MV4-11 Xenograft100 mg/kg, oral gavage, daily for 21 daysMarginal improvement in survival as monotherapy.[3][3]
Venetoclax + Eltanexor MV4-11 XenograftVenetoclax: 25 mg/kg; Eltanexor: 7.5 mg/kg, oral gavage, 5 days/week for 3 weeksSignificant reduction in human CD45+ cells in peripheral blood, bone marrow, and spleen.

Signaling Pathways and Mechanisms of Action

Understanding the distinct mechanisms of action is crucial for evaluating the therapeutic potential of this compound in relation to standard AML therapies.

This compound: Targeting RNA Methylation

This compound functions as a selective inhibitor of ALKBH5, an RNA demethylase that removes N6-methyladenosine (m6A) from messenger RNA (mRNA). In AML, ALKBH5 is often overexpressed and contributes to leukemogenesis. By inhibiting ALKBH5, this compound increases m6A levels on target mRNAs, leading to their destabilization. One key target is the mRNA of Transforming Acidic Coiled-Coil containing protein 3 (TACC3), an oncogene that regulates the expression of c-Myc, a critical driver of cell proliferation. The inhibition of the ALKBH5-TACC3-c-Myc signaling axis ultimately leads to decreased proliferation and apoptosis of AML cells.

DDO_2728_Pathway cluster_downstream Downstream Effects DDO2728 This compound ALKBH5 ALKBH5 DDO2728->ALKBH5 Inhibits Proliferation Cell Proliferation Apoptosis Apoptosis m6A m6A Demethylation ALKBH5->m6A Catalyzes TACC3_mRNA TACC3 mRNA m6A->TACC3_mRNA Removes m6A from TACC3_protein TACC3 Protein TACC3_mRNA->TACC3_protein Translates to TACC3_mRNA->TACC3_protein cMyc c-Myc TACC3_protein->cMyc Upregulates TACC3_protein->cMyc cMyc->Proliferation cMyc->Proliferation cMyc->Apoptosis Inhibits

This compound Mechanism of Action
"7+3" Regimen: Cytotoxic Chemotherapy

The "7+3" regimen combines cytarabine and an anthracycline (commonly daunorubicin (B1662515) or doxorubicin). Cytarabine is a pyrimidine (B1678525) analog that inhibits DNA polymerase, thereby halting DNA replication and repair, primarily affecting cells in the S-phase of the cell cycle. Daunorubicin intercalates into DNA, inhibiting topoisomerase II and preventing the relaxation of supercoiled DNA, which is essential for DNA replication and transcription. The combined cytotoxic effects of these agents lead to the death of rapidly dividing cancer cells.

Seven_Plus_Three_Pathway Cytarabine Cytarabine DNAPolymerase DNA Polymerase Cytarabine->DNAPolymerase Inhibits Daunorubicin Daunorubicin TopoisomeraseII Topoisomerase II Daunorubicin->TopoisomeraseII Inhibits DNAReplication DNA Replication & Repair DNAPolymerase->DNAReplication TopoisomeraseII->DNAReplication CellDeath Cell Death DNAReplication->CellDeath Inhibition leads to

"7+3" Regimen Mechanism of Action
Venetoclax: Targeting Apoptosis

Venetoclax is a highly selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is often overexpressed in AML cells. BCL-2 sequesters pro-apoptotic proteins, preventing them from initiating programmed cell death. By binding to BCL-2, venetoclax releases these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent activation of caspases, ultimately resulting in apoptosis.

Venetoclax_Pathway Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits ProApoptotic Pro-apoptotic Proteins (e.g., BIM, BAX) BCL2->ProApoptotic Sequesters Mitochondria Mitochondria ProApoptotic->Mitochondria Activate Apoptosis Apoptosis Mitochondria->Apoptosis Initiate

Venetoclax Mechanism of Action

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative experimental protocols for AML xenograft models.

This compound In Vivo Xenograft Study (MV4-11)
  • Cell Line: MV4-11 human AML cells.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation: Subcutaneous or intravenous injection of MV4-11 cells. For subcutaneous models, cells are typically suspended in a basement membrane matrix (e.g., Matrigel) before injection.

  • Treatment: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for disseminated models), treatment with this compound (10 mg/kg, intraperitoneal injection) is initiated.

  • Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models). For disseminated models, disease progression can be monitored by assessing the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen via flow cytometry. Animal body weight and overall health are also monitored.

  • Endpoints: The primary efficacy endpoints are tumor growth inhibition and/or extension of survival.

"7+3" Regimen In Vivo Xenograft Study (Generic Protocol)
  • Cell Line: Human AML cell lines (e.g., MA9-NRas).

  • Animal Model: Immunodeficient mice.

  • Cell Implantation: Intravenous injection of AML cells.

  • Treatment: A typical regimen involves daily intraperitoneal injections of cytarabine (e.g., 25 mg/kg) for 5-7 days and intravenous injections of an anthracycline like doxorubicin (e.g., 1 mg/kg) on specific days within that period (e.g., days 1, 3, and 5).

  • Monitoring: Disease burden is assessed by quantifying human leukemic cells in the bone marrow and peripheral blood. Survival is a key endpoint.

  • Endpoints: Reduction in leukemic burden and increased overall survival.

Venetoclax In Vivo Xenograft Study (MV4-11)
  • Cell Line: MV4-11 human AML cells.

  • Animal Model: Immunodeficient mice (e.g., NSG).

  • Cell Implantation: Intravenous injection of MV4-11 cells.

  • Treatment: Venetoclax is typically administered via oral gavage at doses ranging from 25 to 100 mg/kg daily.

  • Monitoring: Similar to other disseminated models, engraftment and disease progression are monitored by flow cytometric analysis of human CD45+ cells in various tissues. Survival is also a primary endpoint.

  • Endpoints: Reduction in the percentage of leukemic cells and prolongation of survival.

Experimental_Workflow start Start cell_culture AML Cell Culture (e.g., MV4-11) start->cell_culture implantation Cell Implantation into Immunodeficient Mice cell_culture->implantation engraftment Tumor Establishment or Leukemia Engraftment implantation->engraftment randomization Randomization into Treatment Groups engraftment->randomization treatment Treatment Administration (this compound, 7+3, or Venetoclax) randomization->treatment monitoring Monitoring (Tumor Volume, Body Weight, Survival, %hCD45+) treatment->monitoring endpoint Efficacy Endpoint Analysis (TGI, Survival Benefit) monitoring->endpoint end End endpoint->end

References

Safety Operating Guide

Personal protective equipment for handling DDO-2728

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of DDO-2728, a selective ALKBH5 inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, or skin contact. The required PPE is detailed below.

PPE CategoryItemSpecifications and Use
Hand Protection Double-layered, chemotherapy-rated glovesWear two pairs of nitrile or neoprene gloves. Change gloves every 30 minutes or immediately upon contamination, puncture, or tear.
Body Protection Disposable, fluid-resistant gownA long-sleeved gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is required. It should be closed at the back.
Eye and Face Protection Chemical splash goggles and face shieldGoggles are mandatory to protect against splashes. A face shield must be worn in conjunction with goggles when there is a significant risk of splashing or aerosol generation.
Respiratory Protection N95 Respirator or higherAn N95 or higher-rated respirator is necessary when handling the powder outside of a certified chemical fume hood or other containment device to prevent inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection.

Operational Plan: Safe Handling and Preparation of Solutions

1. Engineering Controls:

  • All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to minimize inhalation exposure.

2. Preparation of Stock Solutions:

  • This compound is soluble in DMSO (100 mg/mL).[1]

  • Before handling, ensure all necessary PPE is correctly donned.

  • Weigh the solid compound within the containment of a chemical fume hood.

  • To prepare a stock solution, add the solvent to the vial containing the pre-weighed compound. Cap the vial securely and vortex until the solid is completely dissolved.

  • For in-vivo studies, further dilution in vehicles like corn oil or a mixture of PEG300, Tween80, and ddH2O may be necessary.[1] All dilutions of the concentrated stock solution should be performed in a chemical fume hood.

3. Storage:

  • Store solid this compound powder at -20°C for up to 3 years.[1]

  • Store stock solutions in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][2]

Disposal Plan

All waste materials contaminated with this compound are considered hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), disposable labware (e.g., pipette tips, tubes), and any excess solid compound must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous liquid waste container. Do not dispose of down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

DDO_2728_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase a Conduct Risk Assessment b Don Appropriate PPE a->b c Prepare Chemical Fume Hood b->c d Weigh Solid This compound c->d f Dissolve Compound (e.g., in DMSO) d->f e Prepare Solvent e->f g Perform Experiment (In Vitro / In Vivo) f->g h Store Stock Solutions (-80°C) f->h i Collect Solid Hazardous Waste g->i j Collect Liquid Hazardous Waste g->j k Arrange for Professional Waste Disposal i->k j->k

Caption: Safe handling workflow for this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.